Centanafadine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15;/h1-7,14,16H,8-10H2;1H/t14-,15+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVMJAJGCQUPKX-LIOBNPLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923981-14-0 | |
| Record name | Centanafadine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923981140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride)) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CENTANAFADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265DN9X85W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Centanafadine Hydrochloride: A Technical Overview of its Triple Reuptake Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centanafadine hydrochloride is an investigational non-stimulant medication currently in development for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), centanafadine presents a unique pharmacological profile by modulating three key neurotransmitter systems implicated in the pathophysiology of ADHD. This technical guide provides an in-depth examination of the core mechanism of action of centanafadine, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its pharmacological activity.
Core Mechanism of Action: Triple Reuptake Inhibition
Centanafadine exerts its therapeutic effects by binding to and inhibiting the presynaptic transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT). This inhibition leads to a decrease in the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.
The affinity of centanafadine for these transporters is not uniform, exhibiting a preferential action for norepinephrine and dopamine over serotonin.[1] This nuanced activity may contribute to its efficacy in treating core ADHD symptoms with a potentially favorable side-effect profile.[1]
Signaling Pathway of Centanafadine
The following diagram illustrates the mechanism of action of centanafadine at the synaptic level.
Quantitative Data: Binding Affinity and Transporter Occupancy
The potency of centanafadine at each transporter has been quantified through in vitro and in vivo studies.
In Vitro Receptor Binding Affinity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of centanafadine for the norepinephrine, dopamine, and serotonin transporters. These values were determined using in vitro reuptake inhibition assays.[2]
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 6 |
| Dopamine Transporter (DAT) | 38 |
| Serotonin Transporter (SERT) | 83 |
Data sourced from Bymaster et al., 2012.[2]
In Vivo Transporter Occupancy
Positron Emission Tomography (PET) studies in healthy male adults have been conducted to determine the in vivo occupancy of centanafadine at the monoamine transporters.
| Transporter | IC50 (ng/mL) | Maximal Observable Target Occupancy (TOmax) |
| Norepinephrine Transporter (NET) | 132 ± 65 | 64 ± 7% |
| Dopamine Transporter (DAT) | 1580 ± 186 | Assumed 100% |
| Serotonin Transporter (SERT) | 1760 ± 309 | Assumed 100% |
Data are presented as mean ± standard error.[3]
Clinical Efficacy in ADHD
Multiple Phase 3 clinical trials have evaluated the efficacy of centanafadine in adults, adolescents, and children with ADHD. The primary outcome in these studies was the change from baseline in ADHD symptom severity, as measured by standardized rating scales.
Adult Phase 3 Trials (NCT03605680 and NCT03605836)
| Treatment Group | Mean Change from Baseline in AISRS Total Score (Day 42) | p-value vs. Placebo (Study 1) | p-value vs. Placebo (Study 2) |
| Centanafadine 200 mg/day | -12.1 | 0.019 | 0.002 |
| Centanafadine 400 mg/day | -12.5 | 0.039 | <0.001 |
| Placebo | -8.1 | - | - |
AISRS: Adult ADHD Investigator Symptom Rating Scale.[1]
Adolescent and Child Phase 3 Trials (NCT05257265 and NCT05428033)
| Population | Treatment Group | Mean Change from Baseline in ADHD-RS-5 Total Score (Week 6) | p-value vs. Placebo |
| Adolescents (13-17 years) | High-Dose Centanafadine | -18.5 | 0.0006 |
| Placebo | -14.2 | - | |
| Children (6-12 years) | High-Dose Centanafadine | -16.3 | <0.001 |
| Placebo | -10.8 | - |
ADHD-RS-5: ADHD Rating Scale, 5th Edition.[4][5]
Experimental Protocols
In Vitro Monoamine Reuptake Inhibition Assay
The IC50 values for centanafadine were likely determined using a competitive radioligand binding assay in cells expressing the human norepinephrine, dopamine, or serotonin transporters. A generalized protocol for such an assay is as follows:
Positron Emission Tomography (PET) Imaging for Transporter Occupancy
The in vivo transporter occupancy of centanafadine was assessed using PET imaging in healthy human subjects. The general methodology for this type of study is outlined below:
Phase 3 Clinical Trial Design (Adult ADHD)
The adult Phase 3 trials for centanafadine (NCT03605680 and NCT03605836) were randomized, double-blind, placebo-controlled, parallel-group studies.[1]
Conclusion
This compound is a promising investigational agent for ADHD with a well-defined mechanism of action as a serotonin-norepinephrine-dopamine reuptake inhibitor. Its preferential activity at NET and DAT, coupled with a moderate effect on SERT, provides a rational basis for its efficacy in treating the core symptoms of ADHD. The quantitative data from both preclinical and clinical studies support its continued development. The experimental methodologies outlined in this guide provide a framework for understanding the generation of the key data supporting the pharmacological profile of centanafadine.
References
- 1. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 2. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Centanafadine Hydrochloride: A Technical Overview of a Novel Norepinephrine, Dopamine, and Serotonin Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centanafadine hydrochloride is an investigational non-stimulant medication currently under development for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] It acts as a triple reuptake inhibitor, modulating the levels of three key neurotransmitters implicated in the pathophysiology of ADHD: norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[2] This technical guide provides an in-depth overview of the core pharmacological characteristics of centanafadine, including its mechanism of action, quantitative data from preclinical and clinical studies, and a summary of the experimental methodologies employed in its evaluation.
Core Mechanism of Action
Centanafadine exerts its therapeutic effects by binding to and inhibiting the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT).[2][3] This inhibition of reuptake leads to an increase in the extracellular concentrations of NE, DA, and 5-HT in the synaptic cleft, thereby enhancing noradrenergic, dopaminergic, and serotonergic neurotransmission. Preclinical and clinical data indicate that centanafadine has the strongest affinity for NET, followed by DAT, and to a lesser extent, SERT.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
In Vitro Transporter Inhibition
| Transporter | IC50 (nM) | IC50 Ratio (relative to NET) |
| Norepinephrine Transporter (NET) | 6 | 1 |
| Dopamine Transporter (DAT) | 38 | 6 |
| Serotonin Transporter (SERT) | 83 | 14 |
Source: Bymaster et al., 2012, as cited in[3]
In Vivo Transporter Occupancy in Humans (Phase 1 Study)
| Transporter | Estimated IC50 (ng/mL) | Maximal Observable Target Occupancy (TOmax) | Estimated In Vivo Affinity Ratio (relative to NET) |
| Norepinephrine Transporter (NET) | 132 ± 65 | 64 ± 7% | 1 |
| Dopamine Transporter (DAT) | 1580 ± 186 | Assumed 100% | 11.9 ± 6.0 |
| Serotonin Transporter (SERT) | 1760 ± 309 | Assumed 100% | 13.3 ± 7.0 |
Source: Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults.[3]
Signaling Pathway
The following diagram illustrates the mechanism of action of centanafadine at the synaptic level.
Experimental Protocols
In Vitro Monoamine Transporter Binding and Uptake Inhibition Assays (General Methodology)
Detailed protocols for the specific preclinical evaluation of centanafadine are not publicly available. However, the following represents a general methodology for such assays based on standard practices in the field.
Objective: To determine the binding affinity (Ki) and functional inhibitory potency (IC50) of centanafadine for the norepinephrine, dopamine, and serotonin transporters.
Materials:
-
Cell lines stably expressing human NET, DAT, or SERT (e.g., HEK293 cells).[4]
-
Radioligands specific for each transporter (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]citalopram for SERT).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Krebs-HEPES buffer).[4]
-
Scintillation counter.
Binding Assay Protocol (Displacement):
-
Cell membranes expressing the transporter of interest are prepared.
-
Membranes are incubated with a fixed concentration of the specific radioligand and varying concentrations of centanafadine.
-
Following incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Competition binding curves are generated, and the Ki value is calculated using the Cheng-Prusoff equation.
Uptake Inhibition Assay Protocol:
-
Intact cells expressing the transporter of interest are plated in multi-well plates.
-
Cells are pre-incubated with varying concentrations of centanafadine or vehicle.
-
A radiolabeled substrate (e.g., [3H]norepinephrine, [3H]dopamine, or [3H]serotonin) is added to initiate uptake.
-
Uptake is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated by rapid washing with ice-cold buffer.
-
The amount of radiolabeled substrate taken up by the cells is determined by scintillation counting.
-
Inhibition curves are plotted, and IC50 values are calculated.
In Vivo Microdialysis (General Methodology)
Objective: To measure the extracellular levels of norepinephrine, dopamine, and serotonin in specific brain regions of awake, freely moving animals following the administration of centanafadine.
Materials:
-
Laboratory animals (e.g., rats, mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection.
Protocol:
-
Animals are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, striatum).
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with aCSF at a slow, constant flow rate.
-
Dialysate samples are collected at regular intervals before and after the administration of centanafadine (systemically or via reverse dialysis).
-
The concentrations of NE, DA, and 5-HT in the dialysate samples are quantified using HPLC.
-
Changes in neurotransmitter levels over time are analyzed to determine the in vivo effect of centanafadine on neurotransmitter reuptake.
Clinical Trial Experimental Workflow
The following diagram illustrates a typical workflow for a Phase 3 clinical trial evaluating the efficacy and safety of centanafadine in patients with ADHD.
Development and Logical Relationships
The development of centanafadine follows a logical progression from preclinical research to clinical evaluation.
Conclusion
This compound is a promising novel triple reuptake inhibitor with a distinct pharmacological profile, showing a preference for norepinephrine transporter inhibition. Preclinical and clinical data suggest its potential as an effective non-stimulant treatment for ADHD. Further research and the completion of ongoing clinical trials will continue to elucidate its full therapeutic potential and place in the management of this neurodevelopmental disorder.
References
- 1. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of Centanafadine as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD) | Otsuka US [otsuka-us.com]
- 2. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 3. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Centanafadine Hydrochloride: A Technical Guide to a Novel Triple Reuptake Inhibitor and its Potential Therapeutic Applications Beyond ADHD
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centanafadine hydrochloride is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) currently under extensive investigation for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its unique mechanism of action, which modulates three key neurotransmitter systems implicated in mood and behavioral regulation, suggests a broader therapeutic potential. This technical guide provides an in-depth analysis of the core pharmacology of centanafadine and explores its potential applications in other psychiatric disorders, including Major Depressive Disorder (MDD) and anxiety disorders. This document summarizes available clinical trial data, details experimental protocols, and visualizes key pathways and workflows to support further research and development.
Introduction
This compound is a non-stimulant drug that acts as a triple reuptake inhibitor with a specific affinity ratio for the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[1] Developed by Otsuka Pharmaceutical, it has shown efficacy in treating core symptoms of ADHD in adults, adolescents, and children in Phase 3 clinical trials.[2][3][4] The modulation of norepinephrine and dopamine pathways is a well-established strategy for ADHD treatment. However, the additional serotonergic activity of centanafadine opens up the possibility of addressing a wider range of symptoms, particularly those related to mood and anxiety, which are often comorbid with ADHD.[1] This guide will delve into the scientific rationale and available evidence for the therapeutic utility of centanafadine beyond its primary indication of ADHD.
Mechanism of Action: A Triple-Pronged Approach
Centanafadine's pharmacological profile is characterized by its potent inhibition of NET, followed by DAT and to a lesser extent, SERT.[1] This differential affinity results in a robust increase in synaptic concentrations of norepinephrine and dopamine, particularly in the prefrontal cortex, a brain region crucial for executive functions that are often impaired in ADHD. The serotonergic component, while less pronounced, is significant and distinguishes centanafadine from traditional stimulants. This triple reuptake inhibition is hypothesized to contribute to a more comprehensive management of neuropsychiatric symptoms.
Signaling Pathway
The primary mechanism of centanafadine involves the blockade of presynaptic transporters for norepinephrine, dopamine, and serotonin. This inhibition prevents the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. The enhanced noradrenergic and dopaminergic signaling is thought to improve attention, concentration, and executive function. The serotonergic component may contribute to the regulation of mood, anxiety, and impulsivity.
Potential Therapeutic Applications Beyond ADHD
The unique triple reuptake inhibitor profile of centanafadine provides a strong rationale for its investigation in other psychiatric disorders where monoamine dysregulation is a key pathological feature.
Major Depressive Disorder (MDD)
The serotonergic and noradrenergic systems are well-established targets for antidepressant medications. The addition of a dopaminergic component could potentially address anhedonia, a core symptom of depression that is often refractory to treatment with selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
A Phase 2 clinical trial (the JUNIPER study, NCT05536414) has been completed to evaluate the efficacy and safety of centanafadine as both a monotherapy and an adjunct to an SSRI in adults with MDD.[5][6] While the results of this study have not yet been publicly disclosed, its completion marks a significant step in exploring centanafadine's antidepressant potential.
The JUNIPER study was a Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-arm trial.[5][6]
-
Objective: To assess the efficacy, safety, and tolerability of once-daily extended-release centanafadine in adults with MDD.[5][6]
-
Population: Adult subjects aged 18-65 with a primary diagnosis of MDD.[6]
-
Intervention: Centanafadine as monotherapy or as an adjunct to escitalopram, compared to placebo.[5][6]
-
Primary Outcome Measures: The primary outcome was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
-
Key Secondary Outcome Measures: Changes in the Sheehan Disability Scale (SDS) and the Clinical Global Impression - Severity (CGI-S) and - Improvement (CGI-I) scales.
Anxiety Disorders
The serotonergic system plays a crucial role in anxiety regulation. Furthermore, the noradrenergic system is implicated in the "fight or flight" response, a key component of anxiety. By modulating both of these systems, centanafadine may offer a novel treatment approach for various anxiety disorders. An ongoing Phase 3 clinical trial (NCT06973577) is currently evaluating the efficacy and safety of centanafadine in adults with ADHD and comorbid anxiety (Generalized Anxiety Disorder or Social Anxiety Disorder).[7]
This is a Phase 3b, randomized, double-blind, 8-week, placebo-controlled trial.[7][8]
-
Objective: To evaluate the efficacy of centanafadine in adults with ADHD and comorbid anxiety.[7]
-
Population: Adults aged 18-65 with a diagnosis of ADHD and either Generalized Anxiety Disorder (GAD) or Social Anxiety Disorder (SAD).[7][8]
-
Inclusion Criteria: AISRS total score of ≥ 28 and a Hamilton Anxiety Rating Scale (HAM-A) total score of ≥ 20 at baseline.[7][8]
-
Intervention: Once-daily extended-release centanafadine capsules versus placebo.[7]
-
Primary Outcome Measures: Change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.
-
Key Secondary Outcome Measures: Change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score.
Clinical Data in ADHD: A Foundation for Broader Applications
While efficacy data for non-ADHD indications are not yet available, the extensive clinical trial program in ADHD provides valuable insights into the safety and tolerability profile of centanafadine.
Efficacy in Adult ADHD
Two Phase 3, randomized, double-blind, placebo-controlled trials in adults with ADHD demonstrated the efficacy of centanafadine at doses of 200 mg/day and 400 mg/day.[9]
| Study | Treatment Group | N | Mean Baseline AISRS | Mean Change from Baseline at Day 42 | p-value vs. Placebo |
| Study 1 | Centanafadine 200 mg/d | 149 | 38.7 | -3.16 | 0.019 |
| Centanafadine 400 mg/d | 149 | 38.7 | -2.74 | 0.039 | |
| Placebo | 148 | 38.7 | - | - | |
| Study 2 | Centanafadine 200 mg/d | 145 | 38.7 | -4.01 | 0.002 |
| Centanafadine 400 mg/d | 143 | 38.7 | -4.47 | 0.001 | |
| Placebo | 142 | 38.7 | - | - |
Table 1: Efficacy of Centanafadine in Adults with ADHD (Change from Baseline in AISRS Total Score) [9]
Efficacy in Adolescent and Child ADHD
Phase 3 trials in adolescents (13-17 years) and children (6-12 years) with ADHD have also shown positive results.[2][3] In adolescents, a high dose of centanafadine resulted in a statistically significant improvement in the ADHD-RS-5 total score compared to placebo.[3] Similar findings were observed in children at a high dose.[3]
| Population | Treatment Group | Mean Change from Baseline in ADHD-RS-5 at Week 6 | p-value vs. Placebo |
| Adolescents | High-Dose Centanafadine | -18.5 | 0.0006 |
| Placebo | -14.2 | - | |
| Children | High-Dose Centanafadine | -16.3 | 0.0008 |
| Placebo | -10.8 | - |
Table 2: Efficacy of Centanafadine in Adolescents and Children with ADHD (Change from Baseline in ADHD-RS-5 Total Score) [2][3]
Safety and Tolerability
Across the clinical trial program, centanafadine has been generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) reported in adults were decreased appetite, headache, dry mouth, and nausea.[9] In children and adolescents, the most frequent TEAEs included decreased appetite, nausea, rash, fatigue, upper abdominal pain, and somnolence.[2] The majority of these adverse events were mild to moderate in severity.
Future Directions and Conclusion
This compound represents a promising novel therapeutic agent with a unique triple reuptake inhibitor profile. While its efficacy in ADHD is well-documented, its potential to treat other psychiatric conditions, particularly MDD and anxiety disorders, is an exciting area of ongoing research. The serotonergic component of its mechanism provides a strong rationale for these investigations.
The completion of the JUNIPER study in MDD and the ongoing Phase 3 trial in adults with ADHD and comorbid anxiety are critical next steps in defining the broader clinical utility of centanafadine. The results of these trials are eagerly awaited by the scientific and medical communities. Should these studies yield positive results, centanafadine could become a valuable treatment option for a wider range of patients with complex psychiatric presentations. Further preclinical studies to elucidate the specific behavioral effects of centanafadine in animal models of depression and anxiety would also be beneficial to strengthen the understanding of its therapeutic potential.
References
- 1. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 2. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of Centanafadine as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD)|October 27, 2023|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 3. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of Centanafadine as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD) | Otsuka US [otsuka-us.com]
- 4. hcplive.com [hcplive.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Trial of Centanafadine Efficacy and Safety as Monotherapy or as Adjunct to SSRI in Adults With Major Depressive Disorder, Trial ID 405-201-00062 [trials.otsuka-us.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Trial of Centanafadine Efficacy and Safety in Adults With Attention-deficit/Hyperactivity Disorder and Comorbid Anxiety | Clinical Research Trial Listing [centerwatch.com]
- 9. Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Centanafadine Hydrochloride: A Technical Guide on its Effects on Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centanafadine hydrochloride is a novel, non-stimulant serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD). This technical guide provides an in-depth analysis of the pharmacodynamic effects of centanafadine on neurotransmitter levels, drawing from preclinical and clinical research. The document details the in vitro binding affinities, in vivo effects on extracellular neurotransmitter concentrations, and human brain transporter occupancy. Experimental protocols for key studies are outlined to provide a comprehensive understanding of the methodologies employed. Quantitative data are summarized in structured tables, and key mechanisms and workflows are visualized using diagrams to facilitate interpretation by researchers, scientists, and drug development professionals.
Introduction
This compound (formerly EB-1020) is a triple reuptake inhibitor that modulates the levels of three key neurotransmitters implicated in the pathophysiology of ADHD: norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[1][2] By blocking the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT), centanafadine increases the extracellular concentrations of these monoamines in the brain.[3][4] This guide synthesizes the available data on the interaction of centanafadine with these transporters and its subsequent effects on neurotransmitter levels.
In Vitro Transporter Binding Affinity
Centanafadine's primary mechanism of action is the inhibition of monoamine transporters. In vitro studies using cloned cell lines transfected with human transporters have determined the half-maximal inhibitory concentrations (IC50) for centanafadine at NET, DAT, and SERT.[3][5]
Data Presentation: In Vitro Binding Affinities
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 6 |
| Dopamine Transporter (DAT) | 38 |
| Serotonin Transporter (SERT) | 83 |
| Data sourced from Bymaster et al. (2012) and other corroborating sources.[3][5][6] |
These data indicate that centanafadine has the highest affinity for the norepinephrine transporter, followed by the dopamine and serotonin transporters, with an approximate inhibitory ratio of 1:6:14 (NET:DAT:SERT).[1][3]
Experimental Protocols: In Vitro Radioligand Binding Assay
While the specific details for the centanafadine binding assays are not fully published, a general protocol for such an experiment is as follows:
-
Cell Lines and Membrane Preparation: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human norepinephrine, dopamine, or serotonin transporter. Cell membranes are harvested through homogenization and centrifugation to create a membrane preparation containing the transporters of interest.
-
Radioligand Binding: The membrane preparations are incubated with a specific radioligand for each transporter (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]citalopram for SERT) and varying concentrations of centanafadine.
-
Assay Conditions: The incubation is typically carried out in a buffer solution at a specific temperature and for a duration sufficient to reach equilibrium.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of centanafadine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Mandatory Visualization: In Vitro Binding Assay Workflow
Caption: Workflow for determining in vitro transporter binding affinities.
Preclinical In Vivo Effects on Neurotransmitter Levels
Microdialysis studies in rats have been conducted to assess the in vivo effects of centanafadine on extracellular neurotransmitter levels in different brain regions. These studies provide direct evidence of the functional consequences of transporter inhibition.
Data Presentation: In Vivo Microdialysis in Rats
| Brain Region | Neurotransmitter | Peak Increase from Baseline (%) |
| Prefrontal Cortex | Norepinephrine | 375 |
| Prefrontal Cortex | Dopamine | 300 |
| Striatum | Dopamine | 400 |
| Data sourced from Bymaster et al. (2012).[7] |
These findings demonstrate that centanafadine significantly increases norepinephrine and dopamine levels in the prefrontal cortex, a brain region critical for executive function and attention.[7] A substantial increase in dopamine is also observed in the striatum.[7] The specific doses of centanafadine used to elicit these changes were not detailed in the available literature.
Experimental Protocols: In Vivo Microdialysis
A general protocol for in vivo microdialysis to measure neurotransmitter levels is as follows:
-
Animal Model: Male Wistar rats are typically used.
-
Surgical Implantation: A guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, striatum) under anesthesia.
-
Microdialysis Procedure: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate. Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.
-
Sample Collection: The resulting dialysate is collected at regular intervals.
-
Neurotransmitter Analysis: The concentrations of norepinephrine and dopamine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Drug Administration: Centanafadine is administered (e.g., intraperitoneally), and changes in neurotransmitter levels from baseline are monitored over time.
Mandatory Visualization: Centanafadine's Action at the Synapse
Caption: Centanafadine inhibits neurotransmitter reuptake at the synapse.
Human In Vivo Transporter Occupancy
A Phase 1 Positron Emission Tomography (PET) study was conducted in healthy male adults to determine the in vivo occupancy of NET, DAT, and SERT by centanafadine.[6] This study provides crucial information on target engagement at clinically relevant doses.
Data Presentation: Human Transporter Occupancy (PET Study)
| Transporter | Estimated IC50 (ng/mL) | Estimated Occupancy at 1400 ng/mL Plasma Concentration |
| NET | 132 ± 65 | 91% |
| DAT | 1580 ± 186 | 47.1% |
| SERT | 1760 ± 309 | 44.3% |
| Data sourced from Matuskey et al. (2023).[6] The 1400 ng/mL plasma concentration corresponds to the mean peak concentration following a 400 mg total daily dose of sustained-release centanafadine.[6] |
The PET study confirms that at clinically relevant doses, centanafadine achieves high occupancy of the norepinephrine transporter and moderate occupancy of the dopamine and serotonin transporters.[6]
Experimental Protocols: Phase 1 PET Study
-
Participants: Healthy adult males.
-
Dosing Regimens:
-
Cohort 1 (n=6): 400 mg/day sustained-release centanafadine for 4 days.
-
Cohort 2 (n=4): 800 mg sustained-release centanafadine in a single day.
-
-
PET Radiotracers:
-
NET: [11C]MRB ((S,S)-[11C]methylreboxetine)
-
DAT: [18F]FE-PE2I ((E)-N-(3-iodopro-2-enyl)-2β-carbo[18F]fluroethoxy-3β-(4′-methyl-phenyl)nortropane)
-
SERT: [11C]DASB (3-amino-4-(2-[11C]methylaminomethylphenylsulfanyl) benzonitrile)
-
-
Imaging Schedule: Baseline PET scans were conducted before drug administration. Post-dose scans were performed at 2-3 hours, 4-6 hours, and 25-29 hours after the last dose.
-
Data Analysis: Transporter occupancy was calculated based on the reduction in the binding potential of the radiotracer from baseline to post-dose scans. Kinetic modeling was used to estimate the relationship between centanafadine plasma concentrations and transporter occupancy.
Mandatory Visualization: PET Study Experimental Workflow
Caption: Workflow of the Phase 1 PET study for transporter occupancy.
Conclusion
This compound demonstrates a unique profile as a serotonin-norepinephrine-dopamine reuptake inhibitor with a preferential affinity for the norepinephrine transporter. In vitro data establish its binding profile, while preclinical in vivo studies confirm its ability to increase extracellular levels of norepinephrine and dopamine in key brain regions associated with ADHD. Human PET imaging studies provide evidence of high NET occupancy and moderate DAT and SERT occupancy at clinically relevant doses. This comprehensive understanding of centanafadine's effects on neurotransmitter levels provides a strong rationale for its development as a treatment for ADHD and serves as a valuable resource for researchers and clinicians in the field of neuropsychopharmacology.
References
- 1. research.regionh.dk [research.regionh.dk]
- 2. Kinetic models for estimating occupancy from single-scan PET displacement studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wanglab.faculty.ucdavis.edu [wanglab.faculty.ucdavis.edu]
- 5. resource.aminer.org [resource.aminer.org]
- 6. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the norepinephrine and dopamine reuptake inhibitor EB-1020: implications for treatment of attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Centanafadine Hydrochloride: Application Notes and Protocols for Research Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centanafadine hydrochloride is a novel triple reuptake inhibitor that modulates norepinephrine (NE), dopamine (DA), and serotonin (5-HT) transporters.[1] Under investigation for the treatment of attention-deficit/hyperactivity disorder (ADHD), its unique pharmacological profile suggests potential for efficacy in treating core ADHD symptoms with a favorable side-effect profile.[1][2] This document provides detailed application notes and protocols for the use of this compound in research settings, summarizing key quantitative data and outlining experimental methodologies from preclinical and clinical studies.
Physicochemical Properties and Formulation
This compound is a small molecule that is orally administered. For in vitro and in vivo preclinical studies, specific solvent preparations are required to ensure solubility and stability.
Table 1: In Vitro and In Vivo Solution Preparation for this compound[4]
| Protocol | Solvent Composition | Maximum Solubility | Notes |
| In Vitro & In Vivo Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (8.46 mM) | Yields a clear solution. Heat and/or sonication can aid dissolution if precipitation occurs. |
| In Vivo Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (8.46 mM) | Suitable for in vivo administration. |
| In Vivo Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (8.46 mM) | An alternative formulation for in vivo studies. |
It is recommended to prepare a clear stock solution using an in vitro method first and then add co-solvents for in vivo preparations. Working solutions for in vivo experiments should be freshly prepared on the day of use.[3]
Preclinical Pharmacology
Centanafadine exhibits a distinct binding affinity for monoamine transporters, with the highest potency for the norepinephrine transporter.
Table 2: In Vitro Binding Affinity of Centanafadine for Human Monoamine Transporters[1][5]
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 6 |
| Dopamine Transporter (DAT) | 38 |
| Serotonin Transporter (SERT) | 83 |
Experimental Protocol: Monoamine Transporter Binding Assay (General)
While the specific protocol used to derive the IC50 values for centanafadine is not publicly detailed, a general radioligand binding assay protocol for monoamine transporters is as follows:
-
Cell Culture: Utilize cell lines (e.g., HEK293) stably transfected with the human norepinephrine, dopamine, or serotonin transporter.
-
Assay Buffer: Prepare an appropriate buffer, such as Krebs-Henseleit buffer (KHB).
-
Incubation: In a multi-well plate, incubate the transporter-expressing cells with a specific radioligand (e.g., [3H]nisoxetine for NET) and varying concentrations of this compound.
-
Washing and Lysis: After incubation, wash the cells to remove unbound radioligand and then lyse the cells to release the bound radioligand.
-
Scintillation Counting: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the concentration of centanafadine that inhibits 50% of the specific radioligand binding (IC50) by non-linear regression analysis.
In Vivo Neurochemistry: Microdialysis in Rats
In vivo microdialysis studies in rats have demonstrated that centanafadine significantly increases extracellular levels of norepinephrine and dopamine in the prefrontal cortex and dopamine in the striatum.[4]
Table 3: Peak Increase in Extracellular Neurotransmitter Levels in Rats Following Centanafadine Administration[5]
| Brain Region | Neurotransmitter | Peak Increase from Baseline |
| Prefrontal Cortex | Norepinephrine (NE) | 375% |
| Prefrontal Cortex | Dopamine (DA) | 300% |
| Striatum | Dopamine (DA) | 400% |
Experimental Protocol: In Vivo Microdialysis (General Protocol)
The following is a general protocol for in vivo microdialysis in the rat prefrontal cortex, which can be adapted for studies with centanafadine:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the medial prefrontal cortex. Allow for a recovery period of at least three days.[3]
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µl/min).[3]
-
Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.
-
Neurotransmitter Analysis: Analyze the concentration of norepinephrine and dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Clinical Research: Dosage and Administration in ADHD Trials
Centanafadine has been evaluated in numerous clinical trials for ADHD in adult, adolescent, and pediatric populations. The sustained-release (SR) tablet formulation is typically administered twice daily.
Table 4: Summary of this compound Dosage in Adult ADHD Clinical Trials[4][5][6]
| Study Phase | Formulation | Total Daily Dose (TDD) | Dosing Schedule | Titration |
| Phase 2b | Sustained-Release (SR) Tablets | 400 mg, 600 mg, 800 mg | Twice daily | Titrated to target dose over 1 week. |
| Phase 3 | Sustained-Release (SR) Tablets | 200 mg or 400 mg | Twice daily | 200 mg group: no titration. 400 mg group: initiated at 200 mg TDD for 7 days, then escalated. |
| Long-term Safety | Sustained-Release (SR) Tablets | 400 mg | Twice daily | Initiated at 200 mg TDD for 7 days, then up-titrated to 400 mg TDD. |
Table 5: Summary of this compound Dosage in Pediatric and Adolescent ADHD Clinical Trials[1][7]
| Population | Formulation | Dosing | Dosing Schedule | Notes |
| Adolescents (13-17 years) | Not specified | 164.4 mg (low dose) or 328.8 mg (high dose) | Once daily | High dose demonstrated significant efficacy. |
| Children (6-12 years) | Not specified | Weight-based low and high doses | Once daily | High dose demonstrated significant efficacy. |
Clinical Trial Protocol: Phase 3 Study in Adults with ADHD (General Outline)[4][6]
-
Screening and Washout Period: Up to 28 days to determine eligibility and wash out any prohibited medications.
-
Single-Blind Placebo Run-in: A 1-week period where all participants receive a placebo to establish baseline symptom severity and identify placebo responders.
-
Double-Blind Treatment: A 6-week period where eligible participants are randomized to receive either centanafadine SR (200 mg or 400 mg total daily dose) or a matching placebo, administered twice daily.
-
Follow-up: A 7 to 10-day follow-up period after the last dose to monitor for any adverse events.
Safety and Tolerability
Across clinical trials, centanafadine has been generally well-tolerated. The most commonly reported treatment-emergent adverse events (TEAEs) are typically mild to moderate in severity.
Table 6: Common Treatment-Emergent Adverse Events in Adult ADHD Trials (Frequency > Placebo)[8]
| Adverse Event |
| Decreased appetite |
| Headache |
| Nausea |
| Dry mouth |
| Upper respiratory tract infection |
| Diarrhea |
Conclusion
This compound is a promising investigational drug for ADHD with a well-defined mechanism of action and a growing body of clinical data supporting its efficacy and safety. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals working with this compound in both preclinical and clinical settings. Further research may continue to elucidate its full therapeutic potential.
References
- 1. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Investigating Centanafadine Hydrochloride in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for exploring the therapeutic potential of centanafadine hydrochloride in combination with other pharmacological agents. Centanafadine is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under investigation for Attention-Deficit/Hyperactivity Disorder (ADHD) and other neuropsychiatric conditions. Its unique triple reuptake inhibition profile suggests potential for synergistic or additive effects when combined with other compounds, and may offer a favorable safety profile in comparison to other ADHD treatments.
Rationale for Combination Therapy
The primary motivations for exploring centanafadine in combination therapy include:
-
Addressing Comorbidities: ADHD frequently co-occurs with other conditions such as anxiety and depression. Centanafadine's serotonergic activity may help address these mood-related symptoms, and its use as an adjunct to selective serotonin reuptake inhibitors (SSRIs) is under investigation.
-
Enhancing Efficacy: For patients who experience a partial response to either centanafadine or another ADHD medication, a combination approach may provide a more robust improvement in symptoms.
-
Improving Tolerability: Non-stimulants like centanafadine may be prescribed alongside stimulants to mitigate side effects that the latter does not alleviate. Matching-adjusted indirect comparisons have suggested that centanafadine has a favorable safety profile compared to some stimulants and other non-stimulants, with a lower risk of certain adverse events.
Data Presentation: Monotherapy and Comparative Efficacy
While clinical data on centanafadine in direct combination with other drugs is still emerging, extensive data from monotherapy trials provide a baseline for designing and interpreting combination studies.
Table 1: Summary of Centanafadine Efficacy in Adult ADHD (Phase 3 Trials)
| Study | Treatment Group | N | Baseline AISRS Total Score (Mean) | Change from Baseline at Day 42 (LS Mean) | P-value vs. Placebo |
| Study 1 | Centanafadine 200 mg/d | 149 | 38.7 (SD 6.8) | -3.16 | 0.019 |
| Centanafadine 400 mg/d | 149 | 38.7 (SD 6.8) | -2.74 | 0.039 | |
| Placebo | 148 | 38.7 (SD 6.8) | - | - | |
| Study 2 | Centanafadine 200 mg/d | 145 | 38.7 (SD 6.8) | -4.01 | 0.002 |
| Centanafadine 400 mg/d | 143 | 38.7 (SD 6.8) | -4.47 | 0.001 | |
| Placebo | 142 | 38.7 (SD 6.8) | - | - | |
| Data synthesized from two Phase 3, randomized, double-blind, multicenter, placebo-controlled trials. | |||||
| AISRS: Adult ADHD Investigator Symptom Rating Scale; LS: Least Squares; SD: Standard Deviation. |
Table 2: Summary of Centanafadine Efficacy in Pediatric and Adolescent ADHD (Phase 3 Trials)
| Population | Treatment Group | Change from Baseline in ADHD-RS-5 Total Score (LS Mean) | P-value vs. Placebo |
| Adolescents (13-17 years) | Centanafadine 328.8 mg | -18.50 | 0.0006 |
| Centanafadine 164.4 mg | - | Not Significant | |
| Placebo | -14.15 | - | |
| Children (6-12 years) | Centanafadine High Dose | Statistically Significant Improvement | 0.0008 |
| Centanafadine Low Dose | - | Not Significant | |
| Data synthesized from two Phase 3, randomized, double-blind, placebo-controlled trials. | |||
| ADHD-RS-5: ADHD Rating Scale, 5th Edition. |
Signaling Pathways and Experimental Workflows
Centanafadine's Mechanism of Action
Centanafadine acts by blocking the reuptake of three key neurotransmitters involved in mood and behavior: norepinephrine, dopamine, and serotonin. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Application Notes and Protocols for the Development of a Centanafadine Hydrochloride Sustained-Release Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centanafadine is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under investigation for the treatment of attention-deficit/hyperactivity disorder (ADHD).[1][2] Its mechanism of action involves inhibiting the reuptake of these three key neurotransmitters, with the highest affinity for the norepinephrine transporter.[3][4][5] To optimize its therapeutic effect and improve patient compliance, a sustained-release (SR) formulation of centanafadine hydrochloride has been developed. This document provides detailed application notes and protocols for the development of a multiparticulate-based sustained-release dosage form of this compound, drawing from publicly available patent information and established pharmaceutical manufacturing principles.
The clinical development of centanafadine SR has shown promising results in Phase 2 and 3 trials, demonstrating efficacy in reducing ADHD symptoms with a favorable safety profile at doses up to 400 mg/day.[3][4][6][7] The pharmacokinetic profile of the SR formulation indicates that peak plasma concentrations are reached within 1-3 hours, with an elimination half-life of approximately 4 hours.[8]
This document outlines a representative formulation strategy based on a multiparticulate system, which allows for a combination of immediate and sustained-release profiles to achieve the desired therapeutic effect.
I. Formulation Strategy: Multiparticulate System
A multiparticulate system, as described in patent US11564885B2, offers a flexible approach to achieving a sustained-release profile for this compound. This strategy involves the preparation of beads with different release characteristics, which are then encapsulated. The proposed formulation consists of a combination of:
-
Immediate-Release (IR) Beads: To provide a rapid onset of therapeutic action.
-
Sustained-Release (SR) Beads: To maintain therapeutic drug concentrations over an extended period.
This combination allows for a tailored drug release profile, aiming for a quick onset followed by a prolonged duration of action, which is ideal for a twice-daily dosing regimen as seen in clinical trials.
Table 1: Proposed Composition of this compound Multiparticulate Formulation
| Component | Function | Immediate-Release (IR) Beads | Sustained-Release (SR) Beads |
| Core | |||
| This compound | Active Pharmaceutical Ingredient (API) | 50-80% | 50-80% |
| Microcrystalline Cellulose | Filler/Binder | 20-50% | 20-50% |
| Seal Coat | |||
| Opadry® (or equivalent HPMC-based coating) | Protective layer | 2-5% | 2-5% |
| Sustained-Release Coat | |||
| Ethylcellulose | Rate-controlling polymer | - | 10-20% |
| Dibutyl Sebacate | Plasticizer | - | 1-3% |
Note: Percentages are based on the total weight of the respective bead type. The final dosage form would be a capsule containing a specific ratio of IR to SR beads to achieve the desired overall release profile.
II. Experimental Protocols
A. Pre-formulation Studies
1. Drug-Excipient Compatibility Studies:
-
Objective: To assess the physical and chemical compatibility of this compound with selected excipients.
-
Methodology:
-
Prepare binary mixtures of this compound with each excipient (e.g., microcrystalline cellulose, ethylcellulose, dibutyl sebacate) in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.
-
Analyze the samples at initial, 2-week, and 4-week time points using High-Performance Liquid Chromatography (HPLC) for the appearance of degradation products and Differential Scanning Calorimetry (DSC) for any changes in thermal behavior.
-
A physical observation for any change in color or appearance should also be recorded.
-
B. Formulation Development Workflow
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. Centanafadine - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. dovepress.com [dovepress.com]
- 5. Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. US11564885B2 - Centanafadine pharmaceutical formulations, and methods of making and using same - Google Patents [patents.google.com]
Evaluating the Abuse Potential of Centanafadine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centanafadine is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under investigation for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] As with any centrally acting compound, a thorough evaluation of its abuse potential is a critical component of the drug development process and a key consideration for regulatory agencies. This document provides detailed application notes and protocols for the comprehensive assessment of the abuse potential of centanafadine hydrochloride, drawing from preclinical and clinical research findings.
Centanafadine's mechanism of action, involving the inhibition of norepinephrine, dopamine, and serotonin reuptake, necessitates a multifaceted approach to abuse liability testing.[1] Its distinct pharmacological profile, with a higher affinity for the norepinephrine transporter followed by the dopamine and serotonin transporters, suggests a potentially different abuse liability profile compared to traditional stimulants.[2][3]
This document outlines the standard methodologies for in vitro, preclinical, and clinical studies designed to elucidate the abuse potential of centanafadine, providing researchers with a framework for conducting these essential evaluations.
In Vitro Receptor Binding Studies
Application Note: The initial step in assessing the abuse potential of a compound like centanafadine is to determine its binding affinity for and functional activity at key central nervous system targets associated with drug abuse. For centanafadine, this primarily involves evaluating its interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. A higher affinity for DAT is often correlated with stimulant-like abuse potential.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the in vitro binding affinity (IC50 or Ki) of this compound for human DAT, NET, and SERT.
-
Materials:
-
Cloned human transporters (hDAT, hNET, hSERT) expressed in a stable cell line (e.g., HEK293 cells).
-
Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
This compound dissolved in an appropriate vehicle.
-
Incubation buffer, filtration apparatus, and scintillation counter.
-
-
Procedure:
-
Prepare cell membranes expressing the transporter of interest.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the specific radioligand and varying concentrations of centanafadine.
-
Allow the binding reaction to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of centanafadine.
-
Generate a concentration-response curve by plotting the percentage of inhibition of radioligand binding against the logarithm of the centanafadine concentration.
-
Determine the IC50 value (the concentration of centanafadine that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis.
-
If applicable, convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Data Presentation:
| Transporter | Radioligand | Centanafadine IC50 (nM) | Reference |
| Human Norepinephrine Transporter (hNET) | [³H]nisoxetine | 6 | [3][4] |
| Human Dopamine Transporter (hDAT) | [³H]WIN 35,428 | 38 | [3][4] |
| Human Serotonin Transporter (hSERT) | [³H]citalopram | 83 | [3][4] |
Diagram of Centanafadine's Mechanism of Action:
Preclinical Abuse Potential Assessment
Application Note: Preclinical behavioral pharmacology studies in animals are essential for predicting the abuse liability of a new drug in humans. The two most common and predictive models for stimulant-like drugs are drug discrimination and intravenous self-administration.
Drug Discrimination Studies
Application Note: Drug discrimination paradigms assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues of a known drug of abuse (e.g., cocaine) and to differentiate it from a vehicle. A test drug that "substitutes" for the training drug is predicted to have similar subjective effects and, therefore, a similar abuse potential. Studies have shown that centanafadine fully substitutes for the discriminative stimulus effects of cocaine in rats and rhesus monkeys.[5]
Experimental Protocol: Cocaine Discrimination in Rats
-
Objective: To determine if centanafadine produces cocaine-like discriminative stimulus effects in rats.
-
Animals: Male Sprague-Dawley or Wistar rats, weighing 250-300g at the start of the experiment.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Training Procedure:
-
Rats are first trained to press a lever for food reinforcement on a fixed-ratio (FR) schedule.
-
Once responding is stable, discrimination training begins. Before each daily session, rats are administered either cocaine (e.g., 10 mg/kg, i.p.) or saline.
-
Following cocaine administration, responses on one lever (the "drug" lever) are reinforced with food. Following saline administration, responses on the other lever (the "vehicle" lever) are reinforced.
-
Training continues until rats reliably select the correct lever based on the pre-session injection (e.g., >80% correct responses for 10 consecutive days).
-
-
Testing Procedure:
-
Once the discrimination is acquired, test sessions are conducted.
-
Various doses of centanafadine (and the training drug, cocaine, as a positive control) are administered before the session.
-
During test sessions, responses on either lever are recorded but not reinforced to avoid influencing the choice.
-
The percentage of responses on the drug-appropriate lever is measured.
-
-
Data Analysis:
-
Full substitution is defined as ≥80% of responses on the drug-appropriate lever.
-
Partial substitution is defined as 20-79% of responses on the drug-appropriate lever.
-
No substitution is defined as <20% of responses on the drug-appropriate lever.
-
A dose-response curve for centanafadine's substitution for cocaine is generated.
-
Data Presentation:
| Species | Training Drug | Centanafadine Doses | Outcome | Reference |
| Rats | Cocaine | Not specified | Full substitution | [5] |
| Rhesus Monkeys | Cocaine | Not specified | Full substitution | [5] |
Diagram of Drug Discrimination Workflow:
Self-Administration Studies
Experimental Protocol: Intravenous Self-Administration in Rats
-
Objective: To determine if centanafadine has reinforcing effects in rats.
-
Animals: Male Wistar or Sprague-Dawley rats with indwelling intravenous catheters.
-
Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a swivel system to allow for free movement of the animal.
-
Procedure:
-
Rats are trained to press one of two levers (the "active" lever) to receive an intravenous infusion of a known reinforcer, such as cocaine (e.g., 0.5 mg/kg/infusion), on an FR schedule. The other lever ("inactive") has no programmed consequences.
-
Once responding for the training drug is stable, substitution sessions begin.
-
Different doses of centanafadine (or saline as a negative control) are made available for self-administration.
-
The number of infusions earned per session is recorded.
-
-
Data Analysis:
-
A drug is considered to have reinforcing effects if it maintains a significantly higher number of infusions compared to saline.
-
A dose-response curve is generated to determine the range of doses over which the drug is reinforcing.
-
Human Abuse Potential (HAP) Assessment
Application Note: The Human Abuse Potential (HAP) or Human Abuse Liability (HAL) study is a critical clinical trial designed to assess the subjective effects, "liking," and potential for abuse of a new drug in a population of experienced recreational drug users. A HAP study was conducted for centanafadine (NCT02144415).[6]
Experimental Protocol: Human Abuse Potential Study
-
Objective: To evaluate the abuse potential of single oral doses of centanafadine immediate-release (IR) compared to placebo and active comparators (d-amphetamine and lisdexamfetamine) in experienced recreational stimulant users.
-
Study Design: A randomized, double-blind, placebo- and active-controlled, five-arm crossover study.
-
Participants: Healthy adult male and female recreational stimulant users who can distinguish the effects of a known stimulant from placebo.
-
Treatments:
-
Centanafadine IR (400 mg and 800 mg)
-
d-amphetamine (e.g., 40 mg)
-
Lisdexamfetamine (e.g., 100 mg)
-
Placebo
-
-
Procedure:
-
Each participant receives each of the five treatments in a randomized order, with a sufficient washout period between each treatment.
-
Subjective effects are assessed at multiple time points post-dose using validated questionnaires, including Visual Analog Scales (VAS) for "Drug Liking," "Overall Drug Liking," "Good Effects," "Bad Effects," and "Take Drug Again."
-
-
Primary Endpoint: The primary endpoint is typically the peak effect (Emax) on the "Drug Liking" VAS.
-
Data Analysis:
-
The Emax for "Drug Liking" for each dose of centanafadine is compared to placebo and the active comparators using appropriate statistical methods (e.g., mixed-effects models).
-
Secondary endpoints are also analyzed to provide a comprehensive profile of the drug's subjective effects.
-
Data Presentation:
| Treatment | Primary Outcome Measure | Key Findings | Reference |
| Centanafadine IR (400 mg, 800 mg) | "Drug Liking" VAS | At high doses, produced aversive effects (nausea, vomiting, dysphoria) that preceded any "liking" effects. "Liking" was approximately two-thirds that of amphetamines but with a delayed onset. | [7] |
| d-amphetamine | "Drug Liking" VAS | Produced immediate positive subjective effects. | [7] |
| Lisdexamfetamine | "Drug Liking" VAS | Produced positive subjective effects. | [7] |
| Placebo | "Drug Liking" VAS | Minimal subjective effects. | [7] |
Diagram of Human Abuse Potential Study Design:
Summary and Conclusions
The evaluation of this compound's abuse potential involves a tiered approach, beginning with its in vitro receptor binding profile, followed by preclinical behavioral studies, and culminating in a definitive human abuse potential study.
-
In Vitro: Centanafadine demonstrates a triple monoamine reuptake inhibitor profile with a preferential affinity for NET, followed by DAT and SERT.
-
Preclinical: In drug discrimination studies, centanafadine fully substitutes for cocaine, suggesting it produces similar subjective effects to a known stimulant. While specific self-administration data is not publicly available, its dopaminergic activity suggests it would likely be reinforcing.
-
Clinical: The human abuse potential study revealed a unique profile for centanafadine. At supratherapeutic doses, it produced aversive effects that preceded and potentially limited its rewarding effects. While some "liking" was observed, it was delayed and of a lesser magnitude compared to traditional stimulants.
References
- 1. Centanafadine - Wikipedia [en.wikipedia.org]
- 2. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 3. Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine Centanafadine Hydrochloride's Transporter Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centanafadine is a novel investigational non-stimulant medication that acts as a triple reuptake inhibitor for norepinephrine (NET), dopamine (DAT), and serotonin (SERT).[1][2] Its primary mechanism of action involves blocking these transporters, thereby increasing the extracellular concentrations of their respective neurotransmitters. Understanding the affinity and potency of centanafadine at each of these transporters is crucial for elucidating its pharmacological profile and therapeutic potential in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD).[1][3]
These application notes provide detailed protocols for utilizing cell-based assays to determine the transporter affinity of centanafadine hydrochloride. The described methods are foundational for researchers in pharmacology and drug development engaged in the characterization of monoamine reuptake inhibitors.
Data Presentation: Transporter Affinity of Centanafadine
The following table summarizes the in vitro inhibitory activity of centanafadine at the human norepinephrine, dopamine, and serotonin transporters.
| Transporter | Parameter | Value (nM) | Reference |
| Norepinephrine Transporter (NET) | IC50 | 6 | [2][3][4][5] |
| Dopamine Transporter (DAT) | IC50 | 38 | [2][3][4][5] |
| Serotonin Transporter (SERT) | IC50 | 83 | [2][3][4][5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of monoamine reuptake inhibition by centanafadine and the general workflow for the cell-based transporter affinity assays.
References
- 1. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 2. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Centanafadine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
Visualizing Centanafadine Hydrochloride's Brain Uptake: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of imaging techniques used to visualize the brain uptake and transporter occupancy of centanafadine hydrochloride, a novel serotonin-norepinephrine-dopamine triple reuptake inhibitor. The primary focus is on Positron Emission Tomography (PET) imaging, a powerful in vivo technique for quantitative assessment of drug-target engagement in the central nervous system.
Introduction
Centanafadine is an investigational non-stimulant medication being developed for the treatment of attention-deficit/hyperactivity disorder (ADHD).[1][2][3][4] Its mechanism of action involves inhibiting the reuptake of norepinephrine (NET), dopamine (DAT), and serotonin (SERT), with the highest affinity for NET.[1][5] Visualizing and quantifying the engagement of centanafadine with these transporters in the brain is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing, and confirming its mechanism of action in humans.[5] PET imaging has been instrumental in achieving this by measuring the occupancy of these transporters by centanafadine.[5][6][7]
Key Imaging Technique: Positron Emission Tomography (PET)
PET is a functional imaging technique that uses radiolabeled molecules (radiotracers) to visualize and measure physiological processes in the body. In the context of centanafadine, specific radiotracers that bind to NET, DAT, and SERT are used to determine the degree to which the drug occupies these transporters after administration.[5]
Experimental Workflow for Centanafadine Brain Occupancy PET Studies
The following diagram outlines a typical experimental workflow for a PET study investigating centanafadine's brain transporter occupancy.
Detailed Experimental Protocols
The following protocols are based on a phase 1, adaptive-design PET study conducted in healthy male adults to investigate the occupancy of NET, DAT, and SERT by centanafadine.[5]
Subject Preparation and Baseline Imaging
-
Subject Population: Healthy adult males.[5]
-
Inclusion/Exclusion Criteria: Standard criteria for neuroimaging studies, ensuring subjects are free of neurological or psychiatric disorders and have no contraindications for PET or MRI.
-
Magnetic Resonance Imaging (MRI): A baseline MRI scan of the brain is acquired for each subject to provide anatomical reference for the PET data analysis.[5]
-
Baseline PET Scans: Prior to centanafadine administration, subjects undergo up to two baseline PET scans with different radiotracers to determine baseline transporter density.[5]
Centanafadine Dosing Regimen
-
Dosage: Subjects receive sustained-release centanafadine tablets. An example dosing regimen is 400 mg/day for 4 days.[5]
PET Radiotracers
The selection of appropriate radiotracers is critical for accurately measuring the occupancy of each transporter.
| Transporter | Radiotracer |
| NET | [¹¹C]MRB |
| DAT | [¹⁸F]FE-PE2I |
| SERT | [¹¹C]DASB |
Table 1: Radiotracers for Centanafadine PET Imaging.[5]
Post-Dosing PET Imaging
-
Timing: Following the final dose of centanafadine, subjects undergo a series of up to three PET scans at different time points to capture the time course of transporter occupancy.[5] Example time points include:
-
2–3 hours post-dose
-
4–6 hours post-dose
-
25–29 hours post-dose
-
-
Ligand Administration: Each PET scan involves the injection of a specific radiotracer. The injected radioactivity is carefully controlled, for example, approximately 555 MBq per injection of [¹¹C]MRB and [¹¹C]DASB, and 222 MBq per injection of [¹⁸F]FE-PE2I.[5]
Plasma Sampling and Analysis
-
Blood Draws: Venous blood samples are collected before, during, and after each post-dose PET scan to measure the plasma concentration of centanafadine.[5]
-
Bioanalysis: Plasma samples are analyzed using a validated analytical method to determine centanafadine concentrations.
Image Analysis and Occupancy Calculation
-
Region of Interest (ROI) Definition: ROIs are defined on the co-registered MRI scans for brain regions known to have high densities of the target transporters.[5]
-
NET: Locus coeruleus, thalamus, and cerebellum.
-
DAT: Caudate, putamen, and ventral striatum.
-
SERT: Amygdala, caudate, putamen, thalamus, hippocampus, and various cortical regions.[5]
-
-
Time-Activity Curves (TACs): TACs are generated for each ROI to show the uptake and washout of the radiotracer over time.[5]
-
Transporter Occupancy (TO) Calculation: Transporter occupancy is calculated by comparing the binding potential (BPND) of the radiotracer at baseline and after centanafadine administration using the following formula:
-
TO (%) = 100 * (BPND_baseline - BPND_postdose) / BPND_baseline
-
Quantitative Data Summary
The following tables summarize the quantitative findings from a key PET study on centanafadine.
| Centanafadine Plasma Concentration (ng/mL) | NET Occupancy (%) | DAT Occupancy (%) | SERT Occupancy (%) |
| 221–2580 | 40–68 | 22–58 | 12–59 |
Table 2: Transporter Occupancy Ranges at Post-Dose Scan 1.[5]
| Parameter | NET | DAT | SERT |
| IC₅₀ (ng/mL) | 358 ± 73 | 1580 ± 186 | 1760 ± 309 |
| In Vivo Affinity Ratio | - | NET/DAT: 11.9 ± 6.0 | NET/SERT: 13.3 ± 7.0 |
Table 3: Estimated IC₅₀ and In Vivo Affinity Ratios for Centanafadine.[5]
Signaling Pathway of Centanafadine
Centanafadine's primary mechanism of action is the inhibition of neurotransmitter reuptake transporters. The diagram below illustrates this process.
Conclusion
PET imaging is a valuable tool for visualizing and quantifying the brain uptake and transporter occupancy of this compound. The detailed protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret imaging studies for centanafadine and other CNS-active compounds. These studies are essential for confirming target engagement and understanding the in vivo pharmacology of novel therapeutics.
References
- 1. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 2. Otsuka Announces Positive Top-line Results from Two Phase 3 Studies of Centanafadine for the Treatment of Attention-deficit Hyperactivity Disorder (ADHD) in Adult Patients | Discover Otsuka [otsuka-us.com]
- 3. Otsuka Pharmaceutical unveils Phase 3 studies of Centanafadine for treating Attention Deficit Hyperactivity Disorder in children and teenagers [synapse.patsnap.com]
- 4. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of Centanafadine as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD) | Otsuka US [otsuka-us.com]
- 5. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Randomized Thorough QT Trial Using Concentration‐QT Analysis to Evaluate the Effects of Centanafadine on Cardiac Repolarization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Centanafadine Hydrochloride
Welcome to the technical support center for centanafadine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A1: this compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD).[1][2] It is a white to off-white solid.[3][4] Its hydrochloride salt form is generally used in research. A key challenge in working with this compound is its low aqueous solubility. It is practically insoluble in water but is soluble in dimethyl sulfoxide (DMSO).[5]
Q2: What are the known solubility concentrations of this compound in common laboratory solvents?
A2: Quantitative solubility data for a wide range of solvents is not extensively published in peer-reviewed literature. However, supplier datasheets provide valuable information. This compound is highly soluble in DMSO, with concentrations of >100 mg/mL and 125 mg/mL being reported.[3][4] Sonication is often recommended to aid dissolution in DMSO.[4] For in vivo studies, a clear solution of at least 2.08 mg/mL has been achieved in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
Troubleshooting Guides
In Vitro Experiments (e.g., Cell-Based Assays)
Q3: I am observing precipitation of this compound when I add my DMSO stock solution to aqueous cell culture media. What should I do?
A3: This is a common issue when diluting a DMSO stock of a poorly water-soluble compound into an aqueous medium. Here are several troubleshooting steps:
-
Decrease the Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or lower in your cell culture medium, as higher concentrations can be toxic to cells.
-
Increase the Volume of Culture Media: When preparing your working solution, add the DMSO stock to a larger volume of media while vortexing or stirring to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the DMSO stock can sometimes improve solubility.[5]
-
Use a Surfactant: Consider the use of a biocompatible, non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) in your culture medium to help maintain solubility.
-
Prepare Fresh Working Solutions: Do not store diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. Prepare fresh dilutions for each experiment.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: Direct dissolution in purely aqueous buffers like Phosphate-Buffered Saline (PBS) is challenging due to the compound's low water solubility. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. If you require a DMSO-free solution, consider the use of co-solvents or cyclodextrins as described in the in vivo section below, ensuring the final formulation is compatible with your specific assay.
In Vivo Experiments (e.g., Animal Dosing)
Q5: How can I prepare a stable and injectable formulation of this compound for animal studies?
A5: Given its poor aqueous solubility, a multi-component vehicle is often necessary for in vivo administration. Here are some established protocols:
-
Co-Solvent Formulations: A commonly used approach involves a mixture of solvents to achieve the desired concentration and stability. A published protocol for a clear solution with a solubility of at least 2.08 mg/mL involves the following components:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[6]
-
-
Cyclodextrin-Based Formulations: Cyclodextrins can be used to encapsulate hydrophobic drugs and increase their aqueous solubility. A formulation with a solubility of at least 2.08 mg/mL has been reported using:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)[3]
-
-
Oil-Based Formulations: For certain routes of administration, an oil-based vehicle may be suitable. A formulation with a solubility of at least 2.08 mg/mL has been achieved with:
-
10% DMSO
-
90% Corn Oil[3]
-
Q6: I am still experiencing precipitation in my in vivo formulation even with co-solvents. What can I do?
A6: If precipitation persists, consider the following:
-
Order of Addition: The order in which you mix the components of your vehicle is critical. It is generally recommended to first dissolve the this compound in DMSO and then sequentially add the other co-solvents.
-
Sonication and Gentle Heating: Use of an ultrasonic bath and gentle warming (to around 37°C) can aid in the dissolution process.[5]
-
pH Adjustment: For hydrochloride salts of weak bases, the pH of the formulation can significantly impact solubility. Lowering the pH of the aqueous component of your vehicle may help to keep the compound in its more soluble ionized form. However, ensure the final pH is physiologically compatible for the intended route of administration.
-
Filtration: After preparation, filter the final formulation through a 0.22 µm syringe filter to remove any undissolved particles before administration.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Method | Notes |
| DMSO | >100 mg/mL | Not specified | [2] |
| DMSO | 125 mg/mL (508.65 mM) | Not specified | Sonication is recommended.[3][4] |
| Water | Practically Insoluble | Not specified | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (8.46 mM) | Formulation | Clear solution.[6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (8.46 mM) | Formulation | Clear solution.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (8.46 mM) | Formulation | Clear solution.[3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes. Gentle warming to 37°C can also be applied.[5]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Formulation using a Co-Solvent System
This protocol is for the preparation of a 1 mL formulation at a concentration of 2.08 mg/mL.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly.
-
Filter the solution through a sterile 0.22 µm syringe filter before administration.
-
It is recommended to use this formulation on the same day it is prepared.[3]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Mechanism of action of this compound.
References
- 1. Centanafadine HCl | 923981-14-0 [chemicalbook.com]
- 2. Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Serotonin Norepinephrine | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Managing Common Side Effects of Centanafadine Hydrochloride in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with centanafadine hydrochloride in animal studies. The information is designed to help manage common side effects observed during experimentation.
Disclaimer
The information provided herein is for research purposes only. The side effect profile of this compound in animal models is not fully characterized in publicly available literature. Much of the data is extrapolated from human clinical trials, and therefore, observed effects and their management in animal studies may vary. Always consult with a veterinarian and adhere to your institution's animal care and use committee (IACUC) guidelines.
Troubleshooting Guides
This section provides guidance on identifying and managing potential side effects of this compound administration in laboratory animals.
Issue 1: Reduced Feed and Water Intake / Weight Loss
Description: A noticeable decrease in daily food and water consumption, often leading to a reduction in body weight. This is one of the more consistently reported side effects in human clinical trials and is a plausible effect in animal models due to the drug's mechanism of action.[1][2][3][4][5][6]
Possible Causes:
-
Appetite Suppression: Centanafadine's action on norepinephrine and dopamine reuptake can lead to a decrease in appetite.
-
Gastrointestinal Distress: Nausea or general malaise may reduce the animal's motivation to eat or drink.[2][4][5][6]
Troubleshooting Steps:
-
Monitor and Quantify:
-
Accurately measure and record daily food and water intake for both control and treated animals.
-
Record body weights at baseline and at regular intervals throughout the study.
-
-
Dietary Adjustments:
-
Provide highly palatable, energy-dense food to encourage eating.
-
Consider wet mash or gel-based hydration sources if water intake is significantly reduced.
-
-
Dosing Regimen:
-
If possible, administer centanafadine after the animals' primary feeding time.
-
Consult with the principal investigator and veterinarian about the possibility of dose adjustments if weight loss is significant and exceeds ethical limits.
-
-
Veterinary Consultation:
-
If weight loss is greater than 15-20% of baseline body weight, or if the animal shows signs of dehydration or poor health, consult with the veterinary staff immediately.
-
Issue 2: Changes in Locomotor Activity (Hyperactivity or Sedation)
Description: Animals may exhibit either an increase or a decrease in spontaneous movement. While centanafadine is intended to manage hyperactivity in ADHD models, its stimulant-like properties could paradoxically induce hyperactivity at certain doses, or sedation at others. Preclinical studies on similar compounds show dose-dependent effects on locomotor activity.
Possible Causes:
-
Dose-Dependent Effects: Low doses may have a calming effect in hyperactive models, while higher doses could lead to generalized CNS stimulation and increased locomotion. Conversely, very high doses or effects on serotonin could potentially lead to sedation.
-
Pharmacokinetics: The timing of behavioral observation relative to the peak plasma concentration of the drug can influence the observed effect.
Troubleshooting Steps:
-
Systematic Observation:
-
Use automated activity monitoring systems (e.g., photobeam chambers) to objectively quantify locomotor activity.
-
Record activity at multiple time points post-administration to capture the full dose-effect profile.
-
-
Dose-Response Assessment:
-
If not already part of the study design, a preliminary dose-response study can help identify the optimal dose for the desired therapeutic effect without confounding locomotor side effects.
-
-
Environmental Standardization:
-
Ensure that the testing environment (e.g., lighting, noise) is consistent across all animals and testing sessions to minimize variability in locomotor activity.
-
-
Behavioral Phenotyping:
-
Carefully observe the type of activity. Is it purposeful exploration, or is it stereotypic, repetitive behavior (e.g., circling, excessive grooming)? Stereotypy can be indicative of excessive dopamine stimulation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor.[5] It works by blocking the reuptake of these three key neurotransmitters in the synaptic cleft, thereby increasing their availability and enhancing neurotransmission. It has the highest affinity for the norepinephrine transporter, followed by the dopamine transporter, and to a lesser extent, the serotonin transporter.[5]
Q2: What are the most likely side effects to watch for in my animal studies?
A2: Based on human clinical trial data, the most anticipated side effects in animal models would be decreased appetite, potential for weight loss, and possible changes in locomotor activity.[1][2][3][4][5][6] Other potential effects, though less consistently reported, could include gastrointestinal issues (manifesting as changes in stool consistency) and sleep disturbances (which may be difficult to assess in some species without specialized equipment).[2][3][4]
Q3: Are there any known cardiovascular side effects?
A3: Human studies have shown that centanafadine is generally well-tolerated with no clinically meaningful effects on cardiac repolarization (QTc interval).[7] However, as with any compound that modulates norepinephrine levels, it is prudent to monitor for changes in heart rate and blood pressure, especially at higher doses. If your study involves cardiovascular endpoints, telemetry would be the gold standard for monitoring.
Q4: How should I prepare the dosing solution for this compound?
A4: The specific vehicle for dissolving this compound will depend on the route of administration and the formulation being used. For oral administration in preclinical studies, it is often formulated as a suspension in a vehicle such as 0.5% methylcellulose. It is critical to ensure the compound is uniformly suspended before each administration. Always refer to the manufacturer's instructions or the relevant literature for the specific formulation you are using.
Q5: What is a typical washout period for centanafadine in animal studies?
Data Presentation: Summary of Potential Side Effects (Extrapolated from Human Clinical Data)
Note: The following tables are illustrative and based on findings in human clinical trials. Incidence rates in animal models may differ significantly.
Table 1: Commonly Reported Potential Side Effects
| Side Effect | Potential Manifestation in Animal Models |
| Decreased Appetite | Reduced daily food intake, weight loss. |
| Nausea | Pica (eating of non-food items like bedding), conditioned taste aversion. |
| Headache | Head-pressing, guarding behavior, reluctance to be handled. |
| Insomnia | Altered circadian rhythm, increased nocturnal activity. |
| Dry Mouth | Increased water intake, excessive licking of water sipper. |
| Diarrhea | Changes in stool consistency. |
Experimental Protocols
Locomotor Activity Assessment
Objective: To quantify the effect of centanafadine on spontaneous locomotor activity.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Apparatus: Automated photobeam activity chambers.
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before testing. Place each rat in an activity chamber for a 30-minute habituation period.
-
Dosing: Administer this compound or vehicle (e.g., 0.5% methylcellulose) via oral gavage at appropriate doses.
-
Data Collection: Immediately after dosing, place the animals back into the activity chambers and record locomotor activity (e.g., total distance traveled, horizontal beam breaks, vertical beam breaks) in 5-minute bins for a total of 2 hours.
-
Analysis: Analyze the data using a repeated-measures ANOVA to assess the effects of dose and time on locomotor activity.
Tail Suspension Test (TST)
Objective: To assess the potential antidepressant-like effects of centanafadine.
Methodology:
-
Animals: Male C57BL/6 mice (20-25g).
-
Apparatus: A tail suspension apparatus where mice can be suspended by their tails, clear of any surfaces.
-
Dosing: Administer this compound or vehicle intraperitoneally 30 minutes before the test.
-
Procedure:
-
Securely attach the tip of the mouse's tail to the suspension bar using adhesive tape.
-
Suspend the mouse for a 6-minute session.
-
Record the entire session with a video camera.
-
-
Scoring: Manually or using automated software, score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of any movement except for respiration.
-
Analysis: Compare the duration of immobility between treatment groups using a one-way ANOVA followed by post-hoc tests.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of centanafadine and potential pathways leading to common side effects.
Caption: Troubleshooting workflow for managing side effects in animal studies.
References
- 1. Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 6. Otsuka Announces Positive Top-line Results from Two Phase 3 Studies of Centanafadine for the Treatment of Attention-deficit Hyperactivity Disorder (ADHD) in Adult Patients | Discover Otsuka [otsuka-us.com]
- 7. researchgate.net [researchgate.net]
addressing variability in experimental results with centanafadine hydrochloride
Welcome to the Technical Support Center for centanafadine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] It has the highest affinity for the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), and then the serotonin transporter (SERT).[2]
Q2: What are the reported IC50 values for centanafadine?
The in vitro IC50 values for centanafadine are:
Q3: What is the solubility of this compound?
This compound is soluble in DMSO at concentrations greater than 100 mg/mL.[5] It is not soluble in water.[6] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q4: How should I store this compound and its stock solutions?
-
Solid Compound: Store in a cool, dry, well-ventilated area, protected from direct sunlight.[7]
-
Stock Solutions: Aliquot and store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Assay Results
High variability in in vitro assays, such as monoamine reuptake assays, can be a significant challenge. Below is a troubleshooting guide to help you identify and address potential sources of variability.
| Potential Cause | Recommended Solution |
| Compound Precipitation | This compound is poorly soluble in aqueous solutions. Ensure the final concentration of DMSO in your assay buffer is sufficient to maintain solubility, but not so high as to affect cell viability (typically ≤ 0.1%). Visually inspect for any precipitation in your working solutions and final assay wells. |
| Inconsistent Cell Health/Density | Ensure a consistent cell seeding density and monitor cell viability throughout the experiment. Variations in cell health can significantly impact transporter expression and function. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of all reagents. |
| Sub-optimal Incubation Times | Optimize incubation times for both the compound and the radiolabeled substrate. Insufficient or excessive incubation can lead to incomplete inhibition or signal saturation, respectively. |
| Buffer Incompatibility | Ensure the pH and ionic strength of your assay buffer are optimized for the specific transporter being studied. Factors like pH can modulate transporter function.[5] |
| Reagent Degradation | Prepare fresh working solutions of centanafadine and radiolabeled substrates for each experiment. Store stock solutions properly to prevent degradation. |
Logical Workflow for Troubleshooting In Vitro Variability
Caption: Troubleshooting workflow for in vitro assay variability.
Issue 2: Inconsistent Results in In Vivo Studies
Variability in animal studies can arise from multiple factors. This guide provides a structured approach to troubleshooting.
| Potential Cause | Recommended Solution |
| Incomplete Solubilization or Precipitation of Dosing Solution | Ensure the formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) is prepared correctly and that the compound is fully dissolved. Prepare dosing solutions fresh daily and inspect for any precipitation before administration. |
| Inaccurate Dosing | Calibrate all dosing equipment. Ensure the correct volume is administered based on the most recent body weight of each animal. |
| Variability in Drug Absorption/Metabolism | Consider the route of administration and fasting state of the animals, as these can affect pharmacokinetics. Standardize these conditions across all experimental groups. |
| Animal-to-Animal Variability | Use a sufficient number of animals per group to account for biological variability. Ensure animals are properly randomized to treatment groups. |
| Behavioral Assay Confounders | Ensure the testing environment is consistent (e.g., lighting, noise levels). Acclimate animals to the testing room and equipment before the experiment. Run experiments at the same time of day to minimize circadian rhythm effects. |
Experimental Workflow for In Vivo Dosing
References
- 1. Centanafadine - Wikipedia [en.wikipedia.org]
- 2. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Frontiers | An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters [frontiersin.org]
- 6. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 7. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Refining Analytical Methods for Higher Sensitivity to Centanafadine Hydrochloride
Welcome to the technical support center for the analysis of centanafadine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods for higher sensitivity and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying this compound in biological matrices?
A1: The most prevalent and sensitive technique for the quantification of this compound in biological matrices, such as human plasma, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, enabling the detection of low concentrations of the analyte.
Q2: What type of sample preparation is recommended for centanafadine analysis in plasma?
A2: Protein precipitation is a commonly used method for preparing plasma samples for centanafadine analysis.[1] This technique is relatively simple and effective at removing a large portion of proteinaceous matrix components that can interfere with the analysis. Other techniques like dried plasma spot (DPS) sampling have also been successfully employed.[2]
Q3: What are the expected challenges when developing a high-sensitivity method for centanafadine?
A3: Key challenges include achieving a low limit of quantification (LOQ), minimizing matrix effects from complex biological samples, ensuring high recovery during sample preparation, and obtaining good chromatographic peak shape. For centanafadine and its metabolites, achieving recoveries greater than 90% and an LOQ of 5.0 ng/mL has been demonstrated.[2]
Q4: What is the mechanism of action of centanafadine that might be relevant for its analysis?
A4: Centanafadine is a norepinephrine, dopamine, and serotonin reuptake inhibitor.[3][4] Its primary action is on the norepinephrine transporter, followed by the dopamine and serotonin transporters.[3] Understanding its chemical properties as a small molecule, an azabicyclo compound, and a naphthalene derivative is crucial for optimizing chromatographic separation and mass spectrometric detection.[4][5]
Troubleshooting Guide
Issue 1: Low Sensitivity / High Limit of Quantification (LOQ)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Ionization | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) in positive ion mode. | Increased signal intensity for centanafadine and its internal standard. |
| Inefficient Sample Extraction | Evaluate different protein precipitation solvents (e.g., methanol, acetonitrile) or consider solid-phase extraction (SPE) for cleaner samples. | Higher recovery of centanafadine from the plasma matrix. |
| Matrix Effects | Dilute the sample extract or use a more effective sample cleanup method. Employ a stable isotope-labeled internal standard to compensate for signal suppression or enhancement. | Reduced signal variability and improved accuracy and precision. |
| Poor Chromatographic Peak Shape | Adjust mobile phase composition and pH. Ensure compatibility of the sample solvent with the mobile phase. | Sharper, more symmetrical peaks, leading to a better signal-to-noise ratio. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Reduce the injection volume or the concentration of the sample. | More symmetrical peak shape. |
| Secondary Interactions with Column | Modify the mobile phase pH to alter the ionization state of centanafadine. Add a small amount of a competing amine if tailing is observed. | Reduced peak tailing and improved peak symmetry. |
| Contaminated Guard or Analytical Column | Wash the column with a strong solvent or replace the guard column. If necessary, replace the analytical column. | Restoration of expected peak shape and retention time. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. | Elimination of peak fronting or splitting. |
Issue 3: High Background Noise
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Purge the LC system thoroughly. | Reduction in baseline noise and improved signal-to-noise ratio. |
| Interference from Matrix Components | Improve sample preparation to remove more interfering substances. Optimize the chromatographic gradient to separate centanafadine from co-eluting interferences. | A cleaner baseline around the peak of interest. |
| Mass Spectrometer Contamination | Clean the ion source and other relevant components of the mass spectrometer according to the manufacturer's instructions. | Lower background noise and improved overall sensitivity. |
Experimental Protocols
LC-MS/MS Method for Centanafadine in Human Plasma
This protocol is a synthesized example based on published methodologies for the analysis of centanafadine.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma containing K2EDTA, add a suitable volume of an internal standard solution (e.g., ¹³C-centanafadine).
-
Add 300 µL of cold methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
2. Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Waters XBridge C18, 3.5 µm, 2.1 x 50 mm[1] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | To be optimized for ideal separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
3. Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][2] |
| MRM Transitions | Centanafadine: m/z 210.12 → 169.20¹³C-centanafadine (IS): m/z 216.15 → 175.20[1] |
| Source Temperature | To be optimized |
| Gas Flows | To be optimized |
Visualizations
Caption: Simplified signaling pathway of centanafadine.
Caption: Experimental workflow for centanafadine analysis.
Caption: Troubleshooting logic for analytical issues.
References
- 1. A Randomized Thorough QT Trial Using Concentration‐QT Analysis to Evaluate the Effects of Centanafadine on Cardiac Repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altasciences.com [altasciences.com]
- 3. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 4. Centanafadine - Otsuka Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 5. go.drugbank.com [go.drugbank.com]
Technical Support Center: Centanafadine Hydrochloride-Induced Appetite Suppression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address centanafadine hydrochloride-induced appetite suppression in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect appetite?
This compound is a novel non-stimulant medication being investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] It acts as a triple reuptake inhibitor, increasing the synaptic levels of norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[1][3] A common treatment-emergent adverse event observed in clinical trials is decreased appetite.[1][2][3][4][5][6]
Q2: What is the proposed mechanism behind centanafadine-induced appetite suppression?
The appetite-suppressing effects of centanafadine are likely mediated by its modulation of norepinephrine, dopamine, and serotonin in the hypothalamus, a key brain region for appetite regulation.[7][8][9] These neurotransmitters influence the activity of two critical neuronal populations in the arcuate nucleus (ARC) of the hypothalamus:
-
Pro-opiomelanocortin (POMC)/Cocaine- and amphetamine-regulated transcript (CART) neurons: Activation of these neurons promotes satiety and reduces food intake.[10][11][12]
-
Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons: Activation of these neurons stimulates hunger and increases food intake.[10][11][13]
Centanafadine's elevation of NE, DA, and 5-HT is hypothesized to shift the balance towards greater POMC/CART neuron activity and reduced NPY/AgRP neuron activity, leading to a state of decreased appetite.
Q3: How frequently is appetite suppression observed in clinical trials with centanafadine?
Decreased appetite is one of the most commonly reported treatment-emergent adverse events in phase 2 and phase 3 clinical trials of centanafadine. The incidence varies depending on the dose and patient population (adults, adolescents, and children).
Data Presentation: Incidence of Decreased Appetite in Centanafadine Clinical Trials
| Study Population | Centanafadine Dose | Incidence of Decreased Appetite (%) | Placebo Incidence (%) | Reference |
| Adults (Phase 3) | 200 mg/day | 5.1 | 1.7 | [1] |
| Adults (Phase 3) | 400 mg/day | 6.5 | 1.7 | [1] |
| Adults (Phase 2) | 400 mg/day | 16 | N/A | [14] |
| Adults (Phase 2) | ≥ 500 mg/day | >16 | N/A | [14] |
| Children & Adolescents (Phase 3 Pooled Analysis) | High and Low Doses | >2% and more frequent than placebo | <2% | [3][4][15] |
Troubleshooting Guides
Issue 1: Significant weight loss or reduced food intake observed in preclinical models treated with centanafadine.
Potential Cause: Centanafadine-mediated modulation of hypothalamic appetite circuits.
Troubleshooting Steps:
-
Confirm and Quantify the Effect:
-
Implement rigorous monitoring of food and water intake using automated systems.
-
Track body weight daily.
-
Conduct detailed meal pattern analysis to understand if the effect is on meal size, frequency, or duration.
-
-
Pharmacological Mitigation Strategies:
-
Co-administration with a 5-HT2C Receptor Antagonist: Serotonin's anorectic effects are partly mediated through the 5-HT2C receptor. Co-administration with a selective 5-HT2C antagonist may counteract the appetite suppression.
-
Experimental Protocol: See "Experimental Protocol 1: Co-administration of a 5-HT2C Antagonist."
-
-
Co-administration with a Ghrelin Agonist: Ghrelin is a potent appetite-stimulating hormone. A ghrelin agonist could be co-administered to counteract the anorectic effects of centanafadine.
-
Experimental Protocol: See "Experimental Protocol 2: Co-administration of a Ghrelin Agonist."
-
-
-
Behavioral and Nutritional Mitigation Strategies:
-
Dietary Modification: Provide a highly palatable, energy-dense diet to encourage intake.
-
Environmental Enrichment: Enrich the housing environment to reduce stress and potentially improve feeding behavior.
-
Experimental Protocol: See "Experimental Protocol 3: Behavioral and Nutritional Interventions."
-
-
Issue 2: Difficulty distinguishing between appetite suppression and conditioned taste aversion.
Potential Cause: The novel taste of the vehicle or centanafadine formulation may be associated with a negative internal state, leading to avoidance of the food or fluid it is mixed with.
Troubleshooting Steps:
-
Conduct a Conditioned Taste Aversion (CTA) Test:
-
This is crucial to determine if the reduction in intake is due to learned aversion rather than a direct effect on appetite.
-
Experimental Protocol: See "Experimental Protocol 4: Conditioned Taste Aversion Test."
-
-
Modify Drug Administration Method:
-
If CTA is confirmed, consider alternative routes of administration that bypass the oral cavity, such as oral gavage or subcutaneous injection, to minimize taste association.
-
Experimental Protocols
Experimental Protocol 1: Co-administration of a 5-HT2C Antagonist
Objective: To assess the efficacy of a 5-HT2C antagonist in mitigating centanafadine-induced appetite suppression.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Single-housed in cages equipped with automated food and water intake monitoring systems.
-
Acclimation: Acclimate animals to the housing and handling for at least one week.
-
Groups (n=8-10 per group):
-
Vehicle (for centanafadine) + Vehicle (for antagonist)
-
Centanafadine (effective dose) + Vehicle (for antagonist)
-
Vehicle (for centanafadine) + 5-HT2C antagonist
-
Centanafadine (effective dose) + 5-HT2C antagonist
-
-
Drug Administration: Administer centanafadine and the 5-HT2C antagonist (or their respective vehicles) via appropriate routes (e.g., oral gavage, intraperitoneal injection) at a consistent time each day.
-
Data Collection:
-
Continuously monitor food and water intake 24 hours a day.
-
Record body weight daily.
-
Analyze meal patterns (meal size, frequency, duration, and inter-meal interval).
-
-
Statistical Analysis: Use two-way ANOVA to analyze the effects of centanafadine and the antagonist on food intake, body weight, and meal pattern parameters.
Experimental Protocol 2: Co-administration of a Ghrelin Agonist
Objective: To determine if a ghrelin receptor agonist can reverse centanafadine-induced hypophagia.
Methodology:
-
Animal Model: C57BL/6J mice (8-10 weeks old).
-
Housing and Acclimation: As described in Protocol 1.
-
Groups (n=8-10 per group):
-
Vehicle (for centanafadine) + Vehicle (for ghrelin agonist)
-
Centanafadine (effective dose) + Vehicle (for ghrelin agonist)
-
Vehicle (for centanafadine) + Ghrelin agonist
-
Centanafadine (effective dose) + Ghrelin agonist
-
-
Drug Administration: Administer centanafadine and the ghrelin agonist (or vehicles) at specified time points. Ghrelin agonists are often administered shortly before the dark cycle to maximize their effect on nocturnal feeding.
-
Data Collection and Analysis: As described in Protocol 1.
Experimental Protocol 3: Behavioral and Nutritional Interventions
Objective: To evaluate the impact of environmental enrichment and dietary modifications on centanafadine-induced appetite suppression.
Methodology:
-
Animal Model: As appropriate for the primary study (rats or mice).
-
Housing:
-
Standard Housing: Standard laboratory cages.
-
Enriched Housing: Larger cages with nesting material, gnawing sticks, and foraging devices.
-
-
Diet:
-
Standard Chow: Regular laboratory diet.
-
High-Palatability Diet: A diet high in fat and/or sugar.
-
-
Experimental Design: A 2x2 factorial design:
-
Standard Housing + Standard Chow + Centanafadine
-
Enriched Housing + Standard Chow + Centanafadine
-
Standard Housing + High-Palatability Diet + Centanafadine
-
Enriched Housing + High-Palatability Diet + Centanafadine
-
Include vehicle control groups for each condition.
-
-
Data Collection and Analysis: Monitor food intake and body weight as previously described. Analyze data using two-way ANOVA to determine the main effects and interaction of housing and diet.
Experimental Protocol 4: Conditioned Taste Aversion Test
Objective: To differentiate between appetite suppression and learned taste aversion.
Methodology:
-
Animal Model: Rats or mice.
-
Water Deprivation: Mildly water-deprive animals so they are motivated to drink during the test sessions.
-
Procedure:
-
Day 1 (Baseline): Present two bottles of water and measure consumption from each.
-
Day 2 (Conditioning): Replace one water bottle with a novel tasting solution (e.g., saccharin). After the drinking session, administer centanafadine (or vehicle).
-
Day 3 (Recovery): Provide only water.
-
Day 4 (Choice Test): Present both the novel tasting solution and water.
-
-
Data Analysis: Calculate a preference ratio for the novel solution on Day 4 (volume of novel solution consumed / total volume of fluid consumed). A significantly lower preference ratio in the centanafadine-treated group compared to the vehicle group indicates a conditioned taste aversion.
Mandatory Visualizations
Caption: Proposed signaling pathway for centanafadine-induced appetite suppression.
Caption: Experimental workflow for troubleshooting and mitigating centanafadine-induced appetite suppression.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditioned taste aversion (CTA) test [bio-protocol.org]
- 8. dam.upmc.com [dam.upmc.com]
- 9. Off-Label Cyproheptadine in Children and Adolescents: Psychiatric Comorbidities, Interacting Variables, Safety, and Risks of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mirtazapine as Appetite Stimulant in Patients With Non-Small Cell Lung Cancer and Anorexia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. APPETITE STIMULATING PROPERTIES OF CYPROHEPTADINE. | Semantic Scholar [semanticscholar.org]
- 12. Conditioned Taste Aversion [btc.psych.ucla.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. reference.medscape.com [reference.medscape.com]
dealing with batch-to-batch variability of centanafadine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with centanafadine hydrochloride. Our aim is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) being investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] It is a white to off-white solid. Key chemical and physical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆ClN | [2] |
| Molecular Weight | 245.75 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Purity (typical) | ≥98% (by HPLC) | [4] |
| Storage | 4°C, sealed, dry | [5] |
| Stock Solution Stability | -80°C for 6 months; -20°C for 1 month | [6] |
Q2: What are the potential sources of batch-to-batch variability with this compound?
Batch-to-batch variability in active pharmaceutical ingredients (APIs) like this compound can arise from several factors during synthesis and purification. These can include:
-
Polymorphism: The existence of different crystalline forms can affect solubility, dissolution rate, and bioavailability. The manufacturing process of this compound involves steps to control crystal polymorphism.
-
Impurities: Residual solvents, starting materials, or by-products from the synthesis can vary between batches.
-
Degradation: Improper handling or storage can lead to the formation of degradation products.
-
Particle Size Distribution: Variations in particle size can influence dissolution rates and formulation properties.
Q3: How should I properly store and handle this compound to minimize variability?
To ensure the stability and consistency of this compound, it is crucial to adhere to the following storage and handling guidelines:
-
Storage of Solid Compound: Store the solid material at 4°C in a tightly sealed container, protected from light and moisture.[5]
-
Preparation of Stock Solutions: When preparing stock solutions, it is recommended to do so freshly. If storage is necessary, aliquot the solution into single-use vials and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[6]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the compound in a well-ventilated area to avoid inhalation of dust.[5]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues that may be attributed to batch-to-batch variability of this compound.
Issue 1: Inconsistent or Lower-than-Expected Solubility
Symptom: You observe that a new batch of this compound does not dissolve as readily as previous batches in your standard solvent system, or you observe precipitation upon standing.
Potential Cause: This could be due to a different polymorphic form of the compound, the presence of insoluble impurities, or a different particle size distribution.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent solubility.
Experimental Protocols:
-
Comparative Solubility Study:
-
Prepare saturated solutions of both the new and a previously well-behaved batch of this compound in your experimental solvent at a controlled temperature.
-
Equilibrate the solutions for a set period (e.g., 24 hours) with gentle agitation.
-
Filter the solutions through a 0.22 µm filter to remove any undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as UV-Vis spectroscopy or HPLC.
-
Compare the solubility values between the two batches.
-
-
X-ray Powder Diffraction (XRPD) for Polymorph Analysis:
-
Gently grind a small amount of the solid sample from each batch to ensure a random orientation of crystals.
-
Mount the powdered sample on the XRPD sample holder.
-
Collect the diffraction pattern over a relevant 2θ range (e.g., 2° to 40°).
-
Compare the resulting diffractograms. Different peak positions and intensities indicate different crystalline forms.
-
Issue 2: Variable Biological Activity in In Vitro or In Vivo Experiments
Symptom: You observe a significant difference in the potency (e.g., IC50) or efficacy of a new batch of this compound compared to previous batches in your biological assays.
Potential Cause: This could be due to lower purity, the presence of an active or inhibitory impurity, degradation of the compound, or differences in bioavailability due to physical properties.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent biological activity.
Experimental Protocols:
-
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling:
-
Develop and validate a stability-indicating HPLC method. A typical starting point would be a reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with a suitable buffer (e.g., phosphate or acetate buffer).
-
Prepare solutions of known concentrations for both the new and a reference batch.
-
Inject the samples and analyze the chromatograms.
-
Compare the peak area of the main compound to determine purity.
-
Look for any new or larger impurity peaks in the new batch compared to the reference.
-
-
Forced Degradation Study: This study helps to identify potential degradation products that might interfere with your assay.
-
Acid/Base Hydrolysis: Dissolve this compound in 0.1 M HCl and 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to UV light.
-
Analyze the stressed samples by HPLC to observe the formation of degradation products.
-
Issue 3: Unexpected Physical Appearance or Handling Properties
Symptom: A new batch of this compound has a different color, texture, or flowability compared to previous batches.
Potential Cause: This can be indicative of a different crystalline form, the presence of impurities, or variations in the manufacturing process affecting particle morphology.
Troubleshooting Workflow:
Caption: Workflow for addressing changes in physical appearance.
Experimental Protocols:
-
Microscopic Examination:
-
Place a small amount of the solid from both the new and a reference batch on separate microscope slides.
-
Observe the crystal morphology under a light microscope.
-
Note any differences in crystal shape, size, and uniformity.
-
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):
-
Accurately weigh a small amount of the sample into an appropriate pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
DSC will show thermal events such as melting points and polymorphic transitions as peaks.
-
TGA will indicate weight loss due to residual solvents or decomposition.
-
Compare the thermal profiles of the different batches.
-
Data Presentation
Table 2: Example Certificate of Analysis Specifications for this compound
| Test | Specification |
| Appearance | White to Off-White Solid |
| Identification (NMR) | Conforms to structure |
| Purity (HPLC) | ≥ 98.0% |
| Water Content (Karl Fischer) | ≤ 1.0% |
| Residual Solvents | Meets USP <467> requirements |
Table 3: Troubleshooting Summary for Batch-to-Batch Variability
| Issue | Potential Cause(s) | Recommended Initial Action(s) | Key Analytical Technique(s) |
| Inconsistent Solubility | Polymorphism, Impurities, Particle Size | Review CoA, Comparative Solubility Study | XRPD, DSC, HPLC, Microscopy |
| Variable Biological Activity | Purity, Active/Inhibitory Impurities, Degradation | Confirm Purity via HPLC, Re-test with fresh solution | HPLC, LC-MS, Forced Degradation Studies |
| Different Physical Appearance | Polymorphism, Impurities, Particle Morphology | Document changes, Microscopic examination | Microscopy, DSC, TGA |
By following these guidelines and troubleshooting steps, researchers can better manage and understand the potential for batch-to-batch variability of this compound, leading to more robust and reproducible experimental outcomes. If you continue to experience issues after performing these initial troubleshooting steps, we recommend contacting your supplier with the collected data for further assistance.
References
- 1. A Trial to Assess the Pharmacokinetics, Safety, and Tolerability of Centanafadine Capsules in Pediatric Subjects With Attention-deficit Hyperactivity Disorder | MedPath [trial.medpath.com]
- 2. A Trial to Evaluate the Efficacy, Safety, and Tolerability of Centanafadine Sustained-release Tablets in Adults With Attention-deficit/Hyperactivity Disorder, Trial ID 405-201-00014 [trials.otsuka-us.com]
- 3. A Randomized Thorough QT Trial Using Concentration‐QT Analysis to Evaluate the Effects of Centanafadine on Cardiac Repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide for Researchers: Centanafadine Hydrochloride versus Atomoxetine for ADHD Treatment
For Immediate Release
This guide provides a detailed comparison of centanafadine hydrochloride, an investigational drug, and atomoxetine, an established medication, for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the two compounds, including their mechanisms of action, clinical trial data, and experimental methodologies.
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity that interfere with functioning or development. Pharmacotherapy remains a cornerstone of ADHD management. This guide focuses on a comparative analysis of two non-stimulant medications: this compound and atomoxetine.
This compound is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) currently under investigation for the treatment of ADHD.[1] It modulates three key neurotransmitters implicated in ADHD pathophysiology.
Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) and was the first non-stimulant medication approved by the U.S. Food and Drug Administration (FDA) for the treatment of ADHD in children, adolescents, and adults.[2][3]
Mechanism of Action
The distinct pharmacological profiles of centanafadine and atomoxetine underpin their therapeutic effects.
Centanafadine acts as a triple reuptake inhibitor with a specific affinity ratio for the transporters of norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[1] Its IC50 ratio is reported to be 1:6:14 for the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT), respectively.[1] By blocking the reuptake of these neurotransmitters, centanafadine increases their extracellular concentrations in the synaptic cleft, particularly in the prefrontal cortex, a brain region crucial for executive functions that are often impaired in ADHD.
Atomoxetine is a potent and selective inhibitor of the presynaptic norepinephrine transporter (NET).[2][3][4][5] This inhibition leads to increased levels of norepinephrine in the synaptic cleft.[3][4] Atomoxetine also indirectly enhances dopamine levels in the prefrontal cortex.[2][4] This is because in the prefrontal cortex, dopamine can also be taken up by the norepinephrine transporter. By blocking NET, atomoxetine effectively increases the availability of both norepinephrine and dopamine in this critical brain region.[2][4]
Signaling Pathway Diagrams
Figure 1: Centanafadine's Triple Reuptake Inhibition.
Figure 2: Atomoxetine's Selective Norepinephrine Reuptake Inhibition.
Clinical Efficacy
While no direct head-to-head clinical trials have been conducted, data from Phase 3 studies and matching-adjusted indirect comparisons (MAICs) provide valuable insights into the relative efficacy of centanafadine and atomoxetine.
Centanafadine Clinical Trial Data
Phase 3 clinical trials have evaluated the efficacy of centanafadine in adults, adolescents, and children with ADHD.
Table 1: Summary of Centanafadine Phase 3 Clinical Trial Efficacy Data
| Population | Trial Identifier(s) | Primary Endpoint | Treatment Arms | Mean Change from Baseline (vs. Placebo) | p-value |
| Adults (18-55 years) | NCT03605680, NCT03605836 | Change in AISRS Total Score at Day 42 | Centanafadine 200 mg/day | -12.1 vs. -8.1 | <0.01 |
| Centanafadine 400 mg/day | -12.5 vs. -8.1 | <0.001 | |||
| Adolescents (13-17 years) | NCT05257265 | Change in ADHD-RS-5 Total Score at Week 6 | Centanafadine (Low Dose) | Not statistically significant | N/A |
| Centanafadine (High Dose) | -18.5 vs. -14.15 | 0.0006 | |||
| Children (6-12 years) | NCT05428033 | Change in ADHD-RS-5 Total Score at Week 6 | Centanafadine (Low Dose) | Not statistically significant | N/A |
| Centanafadine (High Dose) | -16.3 vs. -10.8 | 0.0008 |
Data compiled from multiple sources.[6][7][8][9][10][11][12]
Atomoxetine Clinical Trial Data
Atomoxetine has been extensively studied in various populations with ADHD. An integrated analysis of six short-term (10-16 weeks) placebo-controlled studies in adults provides robust efficacy data.
Table 2: Summary of Atomoxetine Clinical Trial Efficacy Data in Adults
| Population | Study Design | Primary Endpoint | Treatment Arm | Mean Change from Baseline (vs. Placebo) | p-value |
| Adults | Integrated analysis of 6 short-term trials | Change in CAARS-Inv:SV Total Score | Atomoxetine | -12.2 vs. -8.1 | <0.001 |
| Young Adults (18-30 years) | 12-week, randomized, placebo-controlled trial | Change in CAARS-Inv:SV Total Score | Atomoxetine | -13.6 vs. -9.3 | <0.001 |
Data compiled from multiple sources.[13][14][15][16]
Comparative Efficacy from Matching-Adjusted Indirect Comparisons (MAICs)
MAICs have been conducted to compare centanafadine with several ADHD medications, including atomoxetine. One such analysis found no statistically significant difference in the change in the Adult ADHD Investigator Symptom Rating Scale (AISRS) score between centanafadine and atomoxetine in adults.[17][18][19][20][21][22][23] Another long-term MAIC also showed non-different efficacy between centanafadine and atomoxetine.[20][22]
Safety and Tolerability
The safety and tolerability profiles of both drugs have been characterized in their respective clinical trial programs.
Centanafadine Safety Profile
In Phase 3 trials, centanafadine was generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) are summarized below.
Table 3: Common Treatment-Emergent Adverse Events with Centanafadine (Incidence >2% and greater than placebo)
| Population | Common Adverse Events |
| Adults | Decreased appetite, headache, nausea, insomnia.[12] |
| Adolescents & Children | Decreased appetite, nausea, rash, fatigue, upper abdominal pain, somnolence.[7][8][9] |
Atomoxetine Safety Profile
Atomoxetine's safety profile is well-established. Common adverse events are consistent with its noradrenergic mechanism of action.
Table 4: Common Treatment-Emergent Adverse Events with Atomoxetine
| Population | Common Adverse Events |
| Adults | Nausea, dry mouth, decreased appetite, insomnia, erectile dysfunction, fatigue, urinary hesitation.[11][15][17] |
| Children & Adolescents | Abdominal pain, decreased appetite, nausea, vomiting, fatigue, somnolence.[24][25][26] |
Comparative Safety from MAICs
MAICs suggest a favorable short-term safety profile for centanafadine compared to atomoxetine in adults. Centanafadine was associated with a significantly lower risk of nausea, dry mouth, fatigue, erectile dysfunction, lack of appetite, and urinary hesitation compared to atomoxetine.[17][20][22]
Experimental Protocols
Detailed methodologies from the pivotal clinical trials provide a basis for understanding the evidence generated for both compounds.
Centanafadine Phase 3 Trial Protocol (Adults - e.g., NCT03605680)
-
Study Design: Randomized, double-blind, multicenter, placebo-controlled, parallel-group trial.[11][27][28][29]
-
Duration: 6-week double-blind treatment period, following a 1-week single-blind placebo run-in.[27]
-
Participants: Adults aged 18-55 years with a primary diagnosis of ADHD according to DSM-5 criteria, confirmed by the Adult ADHD Clinical Diagnostic Scale (ACDS).[28][29]
-
Inclusion Criteria: Minimum score on the Adult ADHD Investigator Symptom Rating Scale (AISRS) at screening and baseline.[27][28]
-
Exclusion Criteria: Presence of other significant psychiatric conditions as identified by the Mini International Neuropsychiatric Interview (MINI).[28][29]
-
Intervention: Centanafadine sustained-release tablets (200 mg or 400 mg total daily dose, administered twice daily) or placebo.[10][27]
-
Primary Outcome Measure: Change from baseline in the AISRS total score at Day 42.[10][27]
-
Statistical Analysis: A mixed model for repeated measures (MMRM) was used to analyze the primary efficacy endpoint.[27]
Atomoxetine Pivotal Trial Protocol (Adults - Representative Design)
-
Study Design: Two identical randomized, double-blind, placebo-controlled trials.[14]
-
Duration: 10-week treatment period.[14]
-
Participants: Adults with a DSM-IV diagnosis of ADHD, confirmed by a structured interview.[14]
-
Intervention: Atomoxetine or placebo. Dosing was typically initiated at a lower dose and titrated up to a target dose.
-
Primary Outcome Measure: Comparison of atomoxetine and placebo on the Conners' Adult ADHD Rating Scale (CAARS-Inv:SV) using a repeated measures mixed model analysis.[14]
Experimental Workflow Diagram
Figure 3: Generalized Experimental Workflow for ADHD Clinical Trials.
Conclusion
This compound, with its novel triple reuptake inhibitor mechanism, has demonstrated efficacy in treating ADHD across different age groups in Phase 3 clinical trials. Matching-adjusted indirect comparisons suggest that its efficacy in adults is comparable to that of atomoxetine, a well-established selective norepinephrine reuptake inhibitor. Notably, these indirect comparisons indicate that centanafadine may have a more favorable short-term safety and tolerability profile than atomoxetine.
For researchers and drug development professionals, centanafadine represents a promising investigational agent with a distinct pharmacological profile. Further research, including potential head-to-head trials, would be beneficial to more definitively delineate the comparative effectiveness and long-term safety of these two non-stimulant treatments for ADHD.
References
- 1. Centanafadine - Wikipedia [en.wikipedia.org]
- 2. Atomoxetine - Wikipedia [en.wikipedia.org]
- 3. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goodrx.com [goodrx.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. additudemag.com [additudemag.com]
- 7. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of Centanafadine as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD) | Otsuka US [otsuka-us.com]
- 8. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of Centanafadine as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD)|October 27, 2023|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 9. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 11. Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
- 13. Efficacy of atomoxetine in adults with attention deficit hyperactivity disorder: An integrated analysis of the complete database of multicenter placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atomoxetine in adults with ADHD: two randomized, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 17. Assessment of centanafadine in adults with attention-deficit/hyperactivity disorder: A matching-adjusted indirect comparison vs lisdexamfetamine dimesylate, atomoxetine hydrochloride, and viloxazine extended-release - Analysis Group [analysisgroup.com]
- 18. Assessment of centanafadine in adults with attention-deficit/hyperactivity disorder: A matching-adjusted indirect comparison vs lisdexamfetamine dimesylate, atomoxetine hydrochloride, and viloxazine extended-release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jmcp.org [jmcp.org]
- 20. A matching-adjusted indirect comparison of centanafadine versus lisdexamfetamine, methylphenidate and atomoxetine in adults with attention-deficit/hyperactivity disorder: long-term safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. becarispublishing.com [becarispublishing.com]
- 23. European Network Adult ADHD – Assessment of centanafadine in adults with attention-deficit/hyperactivity disorder: A matching-adjusted indirect comparison vs lisdexamfetamine dimesylate, atomoxetine hydrochloride, and viloxazine extended-release [eunetworkadultadhd.com]
- 24. Frontiers | The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review [frontiersin.org]
- 25. A double-blind, placebo-controlled study of atomoxetine in young children with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Double-Blind, Placebo-Controlled Study of Atomoxetine in Young Children With ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 28. A Trial to Evaluate the Efficacy, Safety, and Tolerability of Centanafadine Sustained-release Tablets in Adults With Attention-deficit/Hyperactivity Disorder, Trial ID 405-201-00014 [trials.otsuka-us.com]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
comparative analysis of side effect profiles: centanafadine vs other ADHD medications
For Immediate Release
This guide provides a detailed comparative analysis of the side effect profile of centanafadine, an investigational serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), against other commonly prescribed ADHD medications, including stimulants (methylphenidate, lisdexamfetamine) and non-stimulants (atomoxetine). This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and visual representations of key concepts.
Mechanism of Action: A Triple Reuptake Inhibitor
Centanafadine exhibits a unique mechanism of action by inhibiting the reuptake of norepinephrine, dopamine, and serotonin.[1][2] Its affinity is highest for norepinephrine transporters, followed by dopamine and then serotonin, with an IC50 ratio of approximately 1:6:14, respectively.[2] This triple reuptake inhibition is hypothesized to not only address core ADHD symptoms but also potentially benefit comorbid mood and emotional dysregulation.[3]
Quantitative Comparison of Side Effect Profiles
Clinical trial data indicates that centanafadine is generally well-tolerated.[3][4] The most frequently reported treatment-emergent adverse events (TEAEs) in adults are headache and decreased appetite, while in children and adolescents, they include decreased appetite, nausea, rash, fatigue, upper abdominal pain, and somnolence.[1][5][6] Most of these events were considered mild to moderate in severity.[4]
A matching-adjusted indirect comparison (MAIC) provides valuable insights into the relative side effect profiles of centanafadine and other ADHD medications. The results suggest that centanafadine has a favorable safety profile, with a statistically significant lower incidence of several adverse events compared to lisdexamfetamine, methylphenidate, and atomoxetine.[7][8][9]
Table 1: Comparative Incidence of Common Adverse Events (%)
| Adverse Event | Centanafadine | Lisdexamfetamine | Methylphenidate | Atomoxetine |
| Decreased Appetite | Lower Incidence | Higher Incidence[7] | Higher Incidence[7][8] | Similar Incidence |
| Insomnia | Lower Incidence | Higher Incidence[7][8] | Higher Incidence[7][8] | Similar Incidence |
| Dry Mouth | Lower Incidence | Higher Incidence[7][8] | Higher Incidence | Higher Incidence[7][8] |
| Headache | Lower Incidence | Higher Incidence[8] | Higher Incidence[7][8] | Higher Incidence[8] |
| Nausea | Similar Incidence | Similar Incidence | Similar Incidence | Higher Incidence[7][8] |
| Fatigue | Similar Incidence | Similar Incidence | Similar Incidence | Higher Incidence[7][8] |
| Upper Respiratory Tract Infection | Lower Incidence | Higher Incidence[7][8] | Not Reported | Not Reported |
Note: This table is a qualitative summary based on the provided search results. For precise risk differences, refer to the cited MAIC studies.
Experimental Protocols for Side Effect Assessment
The assessment of centanafadine's safety and tolerability in clinical trials followed rigorous and standardized methodologies.
Data Collection and Classification
In the pivotal Phase 3 trials (e.g., NCT03605680, NCT03605836, NCT05257265, NCT05428033), safety assessments were a key component.[4][10] The primary method for collecting side effect data was the monitoring of Treatment-Emergent Adverse Events (TEAEs). A TEAE is defined as any adverse event that starts after the first dose of the investigational drug or a pre-existing condition that worsens during the study.
All AEs were coded using the Medical Dictionary for Regulatory Activities (MedDRA) to ensure standardized terminology. The severity of each TEAE was graded on a 3-point scale:
-
Mild: Discomfort noticed, but no disruption to daily activity.
-
Moderate: Discomfort sufficient to reduce or affect normal daily activity.
-
Severe: Incapacitating, with inability to work or perform normal daily activities.
Safety Monitoring and Assessment Tools
A comprehensive battery of safety assessments was employed throughout the clinical trials:
-
Vital Signs: Regular monitoring of blood pressure, heart rate, and respiratory rate.
-
Clinical Laboratory Tests: Including hematology, serum chemistry, and urinalysis.[4]
-
Electrocardiograms (ECGs): To monitor for any cardiovascular effects.[4]
-
Physical Examinations: Conducted at baseline and at specified intervals.
-
Suicidality Assessment: The Columbia-Suicide Severity Rating Scale (C-SSRS) was used to systematically assess suicidal ideation and behavior.
-
Withdrawal Symptoms: The Study Medication Withdrawal Questionnaire (SMWQ) was utilized to evaluate potential withdrawal effects upon discontinuation of the medication.[4]
-
Abuse Potential: A predefined list of 33 abuse potential-related AE terms was used to monitor for any signals of misuse or dependence.[4]
Logical Relationships in Comparative Analysis
The comparative analysis of centanafadine's side effect profile relies on a hierarchy of evidence. While direct head-to-head trials are the gold standard, in their absence, robust statistical methods like Matching-Adjusted Indirect Comparisons (MAICs) provide the best available evidence.
Conclusion
The available data suggests that centanafadine has a favorable and distinguishable side effect profile compared to several existing first-line treatments for ADHD. Its tolerability, particularly the lower incidence of insomnia, decreased appetite, and dry mouth, may offer a significant advantage for patients who are sensitive to the side effects of stimulant medications. As with any investigational compound, ongoing and future research will continue to refine our understanding of its long-term safety and relative positioning in the ADHD treatment landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ispor.org [ispor.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. becarispublishing.com [becarispublishing.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of Centanafadine as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD) | Otsuka US [otsuka-us.com]
comparing the effects of centanafadine hydrochloride on different patient populations (adults vs. adolescents)
A Guide for Researchers, Scientists, and Drug Development Professionals
Centanafadine hydrochloride, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), is under investigation for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in both adult and adolescent populations.[1] This guide provides a comprehensive comparison of the effects of this compound on these distinct patient groups, supported by data from recent Phase 3 clinical trials.
Quantitative Data Summary
The efficacy and safety of centanafadine have been evaluated in separate Phase 3, randomized, double-blind, placebo-controlled trials for adults and adolescents. The key quantitative outcomes are summarized below.
Efficacy in Adults
Two pivotal Phase 3 trials (Study 1 and Study 2) assessed the efficacy of centanafadine in adults aged 18-55 with a diagnosis of ADHD.[2][3] The primary endpoint was the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score at Day 42.[2][3]
| Study | Treatment Group | N | Mean Baseline AISRS Total Score (SD) | Least-Squares Mean Difference from Placebo (95% CI) | p-value |
| Study 1 | Centanafadine 200 mg/day | 149 | 38.7 (6.8) | -3.16 (-5.79 to -0.51) | 0.019 |
| Centanafadine 400 mg/day | 149 | 38.7 (6.8) | -2.74 (-5.35 to -0.14) | 0.039 | |
| Placebo | 148 | 38.7 (6.8) | - | - | |
| Study 2 | Centanafadine 200 mg/day | 145 | 38.7 (6.8) | -4.01 (-6.68 to -1.34) | 0.002 |
| Centanafadine 400 mg/day | 143 | 38.7 (6.8) | -4.47 (-7.14 to -1.80) | 0.001 | |
| Placebo | 142 | 38.7 (6.8) | - | - |
Data sourced from a pooled analysis of two Phase 3 trials.[2]
Efficacy in Adolescents
A Phase 3 trial evaluated the efficacy of centanafadine in adolescents aged 13-17 with a primary diagnosis of ADHD.[4][5] The primary endpoint was the change from baseline in the ADHD Rating Scale, version 5 (ADHD-RS-5) symptoms total raw score at Week 6.[4][6]
| Treatment Group | N | Mean Baseline ADHD-RS-5 Total Raw Score | Mean Change from Baseline at Week 6 (SE) | p-value vs Placebo |
| Centanafadine 328.8 mg/day | 155 | 37.5 | -18.50 (0.93) | 0.0006 |
| Centanafadine 164.4 mg/day | 155 | 37.5 | -15.5 | Not Statistically Significant |
| Placebo | 149 | 37.5 | -14.15 (0.93) | - |
Data from a Phase 3, randomized, double-blind, placebo-controlled trial.[4][6]
Safety and Tolerability: Common Treatment-Emergent Adverse Events (TEAEs)
| Population | Most Common TEAEs (≥5% in any group) |
| Adults | Decreased appetite, headache, nausea, insomnia, dry mouth |
| Adolescents | Decreased appetite, nausea, headache, rash[6] |
Experimental Protocols
The methodologies for the key Phase 3 trials in adult and adolescent populations are outlined below.
Adult Phase 3 Program (e.g., NCT03605680, NCT03605836)[6]
Study Design: Two identical, Phase 3, randomized, double-blind, multicenter, placebo-controlled, parallel-group trials were conducted.[3][7] The trials consisted of a screening and washout period, a 1-week single-blind placebo run-in, a 6-week double-blind treatment period, and a 7-day follow-up.[7]
Inclusion Criteria:
-
Ages 18-55 years.[3]
-
Primary diagnosis of ADHD according to DSM-5 criteria.[8]
-
Adult ADHD Investigator Symptom Rating Scale (AISRS) score of ≥ 28 at baseline.[7]
-
Clinical Global Impression-Severity of Illness Scale (CGI-S) score of ≥ 4 at baseline.[8]
Exclusion Criteria:
-
Current comorbid psychiatric disorder that could confound efficacy or safety assessments.[8]
-
History of any prior exposure to centanafadine.[9]
-
Positive drug test for substances of abuse.[9]
Dosing: Participants were randomized to receive centanafadine sustained-release tablets at either 200 mg total daily dose (TDD) or 400 mg TDD, administered twice daily, or a matching placebo.[2][7]
Outcome Measures:
-
Primary: Change from baseline in AISRS total score at Day 42.[3]
-
Secondary: Change from baseline in Clinical Global Impression-Severity of Illness Scale (CGI-S) score at Day 42.[3]
Adolescent Phase 3 Trial (NCT05257265)[4]
Study Design: A Phase 3, randomized, double-blind, three-arm, fixed-dose trial to evaluate the efficacy, safety, and tolerability of centanafadine.[5] The study included a screening period, a 6-week double-blind treatment period, and a follow-up.[4]
Inclusion Criteria:
-
Primary diagnosis of ADHD based on DSM-5 criteria, confirmed with the Mini International Neuropsychiatric Interview for Children and Adolescents (MINI-KID).[10]
-
ADHD Rating Scale Version 5 (ADHD-RS-5) total raw score of ≥ 28 at baseline.[10]
-
Clinical Global Impression - Severity - Attention Deficit/Hyperactivity Disorder (CGI-S-ADHD) score of ≥ 4 at baseline.[10]
Exclusion Criteria:
-
Initiation, change, or discontinuation of psychological interventions for ADHD within 30 days before screening.[10]
-
Certain comorbid psychiatric disorders.
Dosing: Participants were randomized to receive once-daily extended-release capsules of centanafadine 164.4 mg, 328.8 mg, or placebo. Dosing was not titrated.[4][6]
Outcome Measures:
-
Primary: Change from baseline in ADHD-RS-5 symptoms total raw score at Week 6.[4][6]
-
Secondary: Safety and tolerability assessed by monitoring treatment-emergent adverse events (TEAEs).[11]
Visualizations
Signaling Pathway of Centanafadine
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. researchgate.net [researchgate.net]
- 4. Centanafadine for Attention-Deficit/Hyperactivity Disorder in Adolescents: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of Centanafadine as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD)|October 27, 2023|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 6. 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. A Trial to Evaluate the Efficacy, Safety, and Tolerability of Centanafadine Sustained-release Tablets in Adults With Attention-deficit/Hyperactivity Disorder, Trial ID 405-201-00014 [trials.otsuka-us.com]
- 9. A Trial of Centanafadine Efficacy and Safety in Adults With Attention-deficit/Hyperactivity Disorder and Comorbid Anxiety | Clinical Research Trial Listing [centerwatch.com]
- 10. A Trial of Centanafadine Efficacy and Safety in Adolescents With Attention- Deficit/Hyperactivity Disorder, Trial ID 405-201-00016 [trials.otsuka-us.com]
- 11. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
Assessing the Therapeutic Impact of Centanafadine Hydrochloride: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
Centanafadine hydrochloride, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), is under investigation for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Major Depressive Disorder (MDD). Validating biomarkers to objectively assess its therapeutic efficacy is crucial for advancing its clinical development and personalizing treatment strategies. This guide provides a comparative overview of potential biomarkers for centanafadine, contrasted with established alternatives, and includes detailed experimental methodologies.
Introduction to Centanafadine's Mechanism of Action
Centanafadine exerts its therapeutic effects by inhibiting the reuptake of three key neurotransmitters involved in mood and cognitive function: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Its highest affinity is for the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), and to a lesser extent, the serotonin transporter (SERT). This triple reuptake inhibition profile suggests that a multifaceted approach to biomarker validation is necessary, encompassing measures of all three neurotransmitter systems.
The signaling pathway affected by centanafadine is illustrated below:
Centanafadine's Mechanism of Action
Biomarker Comparison: Centanafadine vs. Alternatives
The validation of biomarkers for centanafadine can be guided by existing research on other medications for ADHD and depression. The following tables summarize potential biomarkers and their validation status for centanafadine and its alternatives.
Table 1: Biomarkers for ADHD Treatment
| Biomarker Category | Specific Biomarker | Centanafadine (SNDRI) | Methylphenidate (Stimulant) | Atomoxetine (NRI) |
| Neurochemical | CSF/Plasma Neurotransmitter Metabolites (HVA, DOPAC, MHPG, 5-HIAA) | Potentially Relevant | Limited Data | Limited Data |
| Neuroimaging | Dopamine Transporter (DAT) Occupancy (SPECT/PET) | Potentially Relevant | Validated[1][2] | Not Applicable |
| Norepinephrine Transporter (NET) Occupancy (PET) | Potentially Relevant | Not a primary target | Potentially Relevant[3][4] | |
| Functional MRI (fMRI) - Brain Connectivity/Activation | Potentially Relevant | Validated[5][6][7][8] | Validated[9] | |
| Electrophysiological | Electroencephalography (EEG) - Theta/Beta Ratio, Alpha Peak Frequency, P300 Amplitude | Potentially Relevant | Validated[5][10][11] | Limited Data |
| Genetic | ANK3 gene polymorphism (rs12217173) | Investigated for other TRIs[12] | Limited Data | Limited Data |
| Serum/Plasma | Brain-Derived Neurotrophic Factor (BDNF) | Potentially Relevant | Limited Data | Investigated[13] |
| Insulin-like Growth Factor 1 (IGF-1) | Not Investigated | Not Investigated | Investigated[13] |
Table 2: Biomarkers for Depression Treatment
| Biomarker Category | Specific Biomarker | Centanafadine (SNDRI) | Escitalopram (SSRI) |
| Neurochemical | CSF/Plasma Neurotransmitter Metabolites (HVA, DOPAC, MHPG, 5-HIAA) | Potentially Relevant[14] | Investigated[15][16] |
| Neuroimaging | Serotonin Transporter (SERT) Occupancy (PET) | Potentially Relevant | Validated[17][18][19][20][21][22] |
| Inflammatory Markers | hsCRP, TNF-alpha, IL-6, MCP-1 | Potentially Relevant | Validated[23] |
| Metabolic | Neurotoxic Metabolites (3-hydroxykynurenine, quinolinic acid) | Potentially Relevant | Validated[23] |
| Serum/Plasma | Brain-Derived Neurotrophic Factor (BDNF), FGF-2, TNF-α, 5-HT | Potentially Relevant | Validated[24] |
| Genetic | ANK3 gene polymorphism (rs12217173) | Investigated for other TRIs[25][12] | Not associated[25] |
Experimental Protocols for Key Biomarker Validation
Detailed methodologies are essential for the reproducible validation of these biomarkers.
Neurotransmitter Metabolite Analysis in Cerebrospinal Fluid (CSF)
This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of key neurotransmitter metabolites.[26][27][28][29]
Experimental Workflow:
Workflow for Neurotransmitter Metabolite Analysis
Methodology:
-
CSF Collection: Obtain cerebrospinal fluid via lumbar puncture from subjects at baseline and at specified time points following centanafadine administration.
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
To 100 µL of CSF, add an internal standard solution containing isotopically labeled versions of the target analytes.
-
Add 50 µL of 2% benzoyl chloride in acetonitrile to derivatize the metabolites.
-
Vortex and incubate at room temperature.
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the derivatized metabolites on a C18 reversed-phase column with a gradient elution.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Calculate the concentrations of 3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), 3-methoxy-4-hydroxyphenylglycol (MHPG), and 5-hydroxyindoleacetic acid (5-HIAA) by comparing the peak area ratios of the analytes to their respective internal standards against a standard curve.
-
Dopamine Transporter (DAT) Imaging with SPECT
This protocol provides a standardized method for assessing DAT availability in the brain, a key target of centanafadine.[30][31][32][33]
Experimental Workflow:
Workflow for DAT SPECT Imaging
Methodology:
-
Patient Preparation: Administer potassium iodide or perchlorate orally to block thyroid uptake of free radioiodide.
-
Radiotracer Administration: Inject approximately 185 MBq of [¹²³I]FP-CIT intravenously.
-
Image Acquisition:
-
Position the patient's head in the SPECT scanner 3-4 hours post-injection.
-
Acquire images using a high-resolution, parallel-hole collimator.
-
Perform a 360° rotation with step-and-shoot acquisition.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the images using an iterative reconstruction algorithm with attenuation correction.
-
Define regions of interest (ROIs) for the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., occipital cortex).
-
Calculate the specific binding ratio (SBR) using the formula: (Striatal ROI counts - Occipital ROI counts) / Occipital ROI counts.
-
Functional MRI (fMRI) for Assessing Brain Activity
fMRI can be used to measure changes in blood-oxygen-level-dependent (BOLD) signals, reflecting neuronal activity in response to tasks or at rest.[7][8][34][35][36]
Experimental Workflow:
References
- 1. SPECT and PET of the dopamine transporter in attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatry.wisc.edu [psychiatry.wisc.edu]
- 3. The Norepinephrine Transporter in Attention-Deficit/Hyperactivity Disorder Investigated With Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The norepinephrine transporter in attention-deficit/hyperactivity disorder investigated with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment biomarkers for ADHD: Taking stock and moving forward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological markers of the effects of intravenous methylphenidate on improving inhibitory control in cocaine-dependent patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Resting-State fMRI to Identify the Brain Correlates of Treatment Response to Medications in Children and Adolescents With Attention-Deficit/Hyperactivity Disorder: Lessons From the CUNMET Study [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review [frontiersin.org]
- 10. Frontiers | Neural Markers of Methylphenidate Response in Children With Attention Deficit Hyperactivity Disorder [frontiersin.org]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 12. isctm.org [isctm.org]
- 13. Effect of Atomoxetine on Behavioral Difficulties and Growth Development of Primary School Children with Attention-Deficit/Hyperactivity Disorder: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploratory Biomarker Study of the Triple Reuptake Inhibitor SEP‐432 Compared to the Dual Reuptake Inhibitor Duloxetine in Healthy Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. drugdeliverybusiness.com [drugdeliverybusiness.com]
- 18. The serotonin transporter in psychiatric disorders: insights from PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Imaging the serotonin transporter during major depressive disorder and antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | The utility of PET imaging in depression [frontiersin.org]
- 21. Imaging the serotonin transporter during major depressive disorder and antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Systematic review and meta-analysis on the therapeutic reference range for escitalopram: Blood concentrations, clinical effects and serotonin transporter occupancy [frontiersin.org]
- 23. alert.psychnews.org [alert.psychnews.org]
- 24. Potential serum biomarkers for the prediction of the efficacy of escitalopram for treating depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of a novel pharmacogenomic biomarker on ANK3gene for liafensine, a triple reuptake inhibitor for treatment-resistant depression | Sciety [sciety.org]
- 26. A validated LC-MS/MS method for neurotransmitter metabolite analysis in human cerebrospinal fluid using benzoyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. hilarispublisher.com [hilarispublisher.com]
- 28. High-Resolution Metabolomics of 50 Neurotransmitters and Tryptophan Metabolites in Feces, Serum, and Brain Tissues Using UHPLC-ESI-Q Exactive Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Metabolomics of Cerebrospinal Fluid in Multiple Sclerosis Compared With Healthy Controls: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. criver.com [criver.com]
- 31. Nuclear imaging: DaT-SPECT [bio-protocol.org]
- 32. jnm.snmjournals.org [jnm.snmjournals.org]
- 33. EANM practice guideline/SNMMI procedure standard for dopaminergic imaging in Parkinsonian syndromes 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. The Use of fMRI Regional Analysis to Automatically Detect ADHD Through a 3D CNN-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Frontiers | SPECT Functional Neuroimaging Distinguishes Adult Attention Deficit Hyperactivity Disorder From Healthy Controls in Big Data Imaging Cohorts [frontiersin.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Centanafadine Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides critical safety and logistical information for Centanafadine Hydrochloride, including operational procedures and disposal plans, to ensure a secure laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for safe storage and handling.
| Property | Value | Reference |
| CAS Number | 923981-14-0 | [1][2][3] |
| Molecular Formula | C₁₅H₁₆ClN | [1][2][4] |
| Molecular Weight | 245.75 g/mol | [1][2][4] |
| Appearance | White to off-white solid | [5][6] |
| Storage Temperature | Recommended: 4°C, dry, sealed. Long-term (in solvent): -20°C for 1 month or -80°C for 6 months. | [1][3][7] |
Hazard Identification and Safety Precautions
It is crucial to handle this compound with a high degree of caution. While some suppliers may classify it as non-hazardous, other reputable sources indicate significant risks.[1][2][3] To ensure maximum safety, all personnel should adhere to the more stringent hazard classifications.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Self-heating in large quantities; may catch fire (H252)[2][3][5]
-
Very toxic to aquatic life with long-lasting effects (H410)[2][3][5]
Due to these potential hazards, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following equipment must be worn at all times when working with this compound.
-
Eye Protection : Safety goggles with side-shields are required to protect against splashes and airborne particles.[1][3]
-
Hand Protection : Wear two pairs of powder-free nitrile or neoprene chemotherapy gloves.[1][3] The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should extend over the cuff. Gloves must be changed regularly or immediately if they are torn, punctured, or contaminated.
-
Body Protection : A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1][3] Standard cloth lab coats are not sufficient.
-
Respiratory Protection : A suitable respirator should be used, especially when handling the solid form where dust or aerosols may be generated.[1][3] All handling of the solid compound should be performed in a certified chemical fume hood or other ventilated enclosure.
Experimental Protocols: Step-by-Step Guidance
Handling and Operational Plan
-
Preparation and Designated Area : All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[1][3] The area should be clearly marked with hazard signs.
-
Engineering Controls : Ensure adequate ventilation and have an accessible safety shower and eyewash station.[1][3] Use explosion-proof electrical and ventilating equipment.[3]
-
Avoiding Contamination : Do not eat, drink, or apply cosmetics in the handling area. Wash hands thoroughly before putting on gloves and after removing them.
-
Weighing and Transfer : Handle the solid compound carefully to avoid creating dust. Use appropriate tools and techniques for weighing and transferring the material.
-
Storage : Keep the container tightly sealed in a cool, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[1][3] Store locked up and away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3]
Accidental Release and Spill Management
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1][3]
-
Containment : Prevent further leakage or spillage. Keep the material away from drains and water courses.[1][3]
-
Cleanup :
-
Decontamination : Decontaminate surfaces and equipment by scrubbing with alcohol.[1][3]
-
Disposal : Collect all contaminated materials in a sealed, properly labeled container for disposal according to institutional and local regulations.[3]
First Aid Measures
Immediate action is critical in case of exposure.
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult, provide respiratory support.[1]
-
Skin Contact : Remove contaminated clothing and rinse the skin thoroughly with large amounts of water.[1][3]
-
Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, separating the eyelids to ensure adequate flushing. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][3]
-
Ingestion : Wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection : Collect all waste materials, including contaminated PPE, spill cleanup materials, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.
-
Segregation : Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
Disposal : Dispose of the waste container through your institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[3] Do not dispose of down the drain or in the regular trash.[8]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. abmole.com [abmole.com]
- 2. This compound | C15H16ClN | CID 68943792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Centanafadine HCl | 923981-14-0 [amp.chemicalbook.com]
- 6. Centanafadine HCl | 923981-14-0 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
